1,3,5,6-Tetrahydroxy-8-methylxanthone
Description
This compound has been reported in Penicillium raistrickii with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,4,6,8-tetrahydroxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-8(17)12(18)14-10(5)13(19)11-7(16)3-6(15)4-9(11)20-14/h2-4,15-18H,1H3 |
InChI Key |
REMPMEBGVJJOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Origin and Sources of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation protocols, and proposed biosynthetic pathway of the fungal metabolite, 1,3,5,6-Tetrahydroxy-8-methylxanthone. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies and visual representations of key processes to facilitate further research and development.
Natural Origin and Sources
This compound is a polyketide-derived secondary metabolite of fungal origin. To date, it has been isolated from marine-derived fungi, indicating that the marine environment is a key source for this particular xanthone. Unlike many other tetrahydroxyxanthones that are commonly found in higher plants, the 8-methylated variant appears to be specific to certain fungal strains.
The primary documented sources are:
-
A fungus of the genus Penicillium , specifically strain L129, isolated from the rhizosphere soil of the sea rush Limonium sinense collected in Qingdao, China[1].
-
A natural fungal complex consisting of Penicillium sajarovii (strain KMM 4718) and Aspergillus protuberus (strain KMM 4747), isolated from the sea urchin Scaphechinus mirabilis[2].
These findings underscore the importance of marine ecosystems, and particularly marine-derived fungi, as a promising reservoir for novel and structurally diverse bioactive compounds.
Data Presentation: Natural Sources and Co-Metabolites
Quantitative yield data for this compound from fungal fermentation has not been explicitly reported in the primary literature. However, analysis of the co-metabolites isolated from the same fungal extracts provides valuable context on the chemical diversity of the source organisms.
| Natural Source | Compound Class | Co-Metabolites Isolated | Reference |
| Penicillium sp. L129 (marine-derived fungus) | Dimeric 1,4-Benzoquinones, Dibenzofuran, Pyrazinoquinazoline, Phenols, Isocoumarins, Griseofulvins, Capsaicins | Peniquinones A & B, Penizofuran A, Quinadolines A & D, 3,4-dimethoxy-5-methylphenol, Orcinol, Mucorisocoumarins A, Penicillic acid, Griseofulvin, Capsaicin | [1][3] |
| Penicillium sajarovii KMM 4718 & Aspergillus protuberus KMM 4747 (co-culture from sea urchin) | Chromones, Xanthones, Griseofulvins, Pyranones | Sajaroketides A & B, (2′S)-7-hydroxy-2-(2′-hydroxypropyl)-5-methylchromone, Altechromone A, Norlichexanthone, Griseoxanthone C, Griseofulvin, 6-O-desmethylgriseofulvin | [2][4] |
Experimental Protocols
The following is a detailed methodology for the fermentation, extraction, and isolation of this compound, based on the protocol reported for Penicillium sp. L129[1][3].
Fungal Fermentation
-
Strain Activation: The fungus Penicillium sp. L129 is cultured on potato dextrose agar (B569324) (PDA) plates for 5-7 days at 28°C.
-
Seed Culture: Agar plugs containing the mycelia are inoculated into 250 mL Erlenmeyer flasks, each containing 50 mL of potato dextrose broth (PDB). The flasks are incubated for 3 days at 28°C on a rotary shaker at 180 rpm.
-
Large-Scale Fermentation: The seed cultures are transferred into 1 L Erlenmeyer flasks, each containing 200 mL of PDB medium. The large-scale fermentation is carried out under static conditions at 28°C for 30 days.
Extraction of Secondary Metabolites
-
Solvent Extraction: Following incubation, the entire fermentation broth (including mycelia) is repeatedly extracted (typically 3 times) with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Concentration: The organic layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification
-
Initial Fractionation (VLC): The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column. Elution is performed using a step gradient of petroleum ether-EtOAc (e.g., from 100:0 to 0:100, v/v) followed by EtOAc-MeOH (e.g., from 100:0 to 0:100, v/v) to yield several primary fractions.
-
Intermediate Fractionation (ODS Chromatography): The fraction containing the target compound (identified by TLC or HPLC analysis) is further separated by column chromatography on octadecylsilyl (ODS) silica gel, eluting with a gradient of MeOH-H₂O (e.g., from 10:90 to 100:0, v/v).
-
Final Purification (Semi-preparative HPLC): The sub-fraction containing this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (ACN) and H₂O is employed.
-
Detection: UV detection is used to monitor the elution of compounds.
-
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (HSQC, HMBC, COSY), and High-Resolution Mass Spectrometry (HRESIMS).
Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway
The biosynthesis of xanthones in fungi proceeds via the polyketide pathway. This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. The diagram below illustrates a plausible biosynthetic route to this compound.
Caption: Proposed fungal polyketide pathway for this compound biosynthesis.
Experimental Workflow for Isolation
The following diagram outlines the logical workflow for the isolation and purification of this compound from a fungal culture.
Caption: Experimental workflow for the isolation of this compound.
References
Technical Guide: Isolation of 1,3,5,6-Tetrahydroxy-8-methylxanthone from Fungal Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a polyketide-derived xanthone. While the primary interest lies in its isolation from marine fungi, detailed experimental protocols in the public domain are currently limited. This document is based on the successful isolation from the terrestrial fungus Penicillium raistrickii, providing a robust and applicable methodology for researchers working with fungal secondary metabolites, regardless of their origin.
Overview and Significance
Xanthones are a class of oxygenated heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][3] Marine-derived fungi, in particular, are a prolific source of structurally diverse and biologically active xanthones.[1][2] this compound is a member of this family, and its isolation is a key step in enabling further investigation into its potential therapeutic applications.
Experimental Protocols
The following protocols are adapted from established methodologies for the isolation of xanthones from fungal cultures.
Fungal Cultivation and Fermentation
-
Organism: Penicillium raistrickii NRRL 2039.
-
Culture Medium: Czapek's solution agar (B569324) supplemented with corn steep liquor and sucrose.
-
Fermentation: The fungus is typically grown in solid-state fermentation on sterilized rice or in liquid culture in flasks on a rotary shaker to ensure adequate aeration and growth.
-
Incubation: Cultures are incubated at approximately 25-28 °C for a period of 2-4 weeks, or until sufficient biomass and secondary metabolite production is achieved.
Extraction of Secondary Metabolites
-
The fungal biomass and culture medium are harvested.
-
The entire culture is extracted exhaustively with a polar organic solvent such as ethyl acetate (B1210297) (EtOAc) or a mixture of chloroform (B151607) and methanol (B129727) (CHCl₃/MeOH).
-
The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
-
Initial Fractionation (Vacuum Liquid Chromatography - VLC):
-
The crude extract is adsorbed onto silica (B1680970) gel and applied to a VLC column packed with silica gel.
-
The column is eluted with a stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Separation (Column Chromatography - CC):
-
Fractions containing the target compound (as identified by TLC) are combined and subjected to further separation on a silica gel column.
-
Elution is performed with a solvent system such as a gradient of n-hexane/ethyl acetate or dichloromethane/methanol to provide finer separation.[4]
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
The enriched fraction containing this compound is purified by semi-preparative HPLC.
-
A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid or acetonitrile (B52724) to improve peak shape and resolution.
-
Data Presentation
The following tables summarize the key characteristics and spectroscopic data for this compound.
| Compound Identification | |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₀O₆ |
| Molecular Weight | 274.23 g/mol |
| Appearance | Yellowish solid |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 12.89 (s, 1H, 1-OH), 10.87 (s, 1H, 3-OH), 9.71 (s, 1H, 6-OH), 6.70 (s, 1H, H-7), 6.29 (d, J=2.0 Hz, 1H, H-4), 6.16 (d, J=2.0 Hz, 1H, H-2), 2.65 (s, 3H, 8-CH₃) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 180.7 (C-9), 164.5 (C-3), 161.7 (C-1), 158.3 (C-4a), 156.9 (C-5), 147.2 (C-6), 137.9 (C-8a), 110.1 (C-8), 108.6 (C-9a), 103.8 (C-7), 98.4 (C-2), 93.9 (C-4), 22.8 (8-CH₃) |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₄H₁₁O₆: 275.0556; found: 275.0554 |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Biosynthetic Relationship
At present, no specific signaling pathways involving this compound have been elucidated. However, its structure is consistent with the polyketide biosynthetic pathway, a common route for the synthesis of aromatic compounds in fungi.
Caption: Generalized biosynthetic pathway for fungal xanthones.
References
An In-depth Technical Guide on the Biosynthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a complex plant secondary metabolite. This document details the enzymatic reactions, from primary metabolic precursors to the final xanthone (B1684191) structure, and includes putative intermediate steps. It is designed to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to Xanthone Biosynthesis
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are predominantly found in a select number of plant families, such as the Clusiaceae, Hypericaceae, and Gentianaceae, as well as in some fungi and lichens. These compounds exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them attractive targets for pharmaceutical research and development.
The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways to form a key benzophenone (B1666685) intermediate. This intermediate subsequently undergoes an intramolecular oxidative cyclization to create the characteristic tricyclic xanthone core. Further structural diversity is achieved through a series of tailoring reactions, including hydroxylation, methylation, prenylation, and glycosylation, which are catalyzed by specific enzymes.
The Core Biosynthetic Pathway: Formation of the Xanthone Scaffold
The biosynthesis of this compound begins with the formation of a central precursor, 1,3,5-trihydroxyxanthone (B1664532). This process can be divided into two main stages: the synthesis of the benzophenone intermediate and its subsequent cyclization.
2.1. Formation of 2,3',4,6-Tetrahydroxybenzophenone
The initial steps of xanthone biosynthesis involve the condensation of precursors from primary metabolism. A molecule of benzoyl-CoA, derived from the shikimate pathway, is condensed with three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The resulting intermediate, 2,4,6-trihydroxybenzophenone, undergoes a subsequent hydroxylation at the 3' position, catalyzed by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone.
2.2. Cyclization to 1,3,5-Trihydroxyxanthone
The key step in the formation of the xanthone core is the regioselective, intramolecular oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone. This cyclization is catalyzed by a specific cytochrome P450 enzyme , which leads to the formation of 1,3,5-trihydroxyxanthone (1,3,5-THX). This molecule serves as a crucial branch-point intermediate for the biosynthesis of a variety of more complex xanthones.
Diagram of the Core Xanthone Biosynthesis Pathway
Caption: Formation of the 1,3,5-Trihydroxyxanthone core.
Putative Biosynthetic Pathway of this compound
Starting from the 1,3,5-trihydroxyxanthone intermediate, a series of tailoring reactions are required to produce this compound. While the exact sequence of these reactions has not been fully elucidated, a putative pathway can be proposed based on known enzymatic reactions in xanthone biosynthesis. This pathway involves a hydroxylation at the C-6 position and a methylation at the C-8 position. The order of these two steps is currently unknown, and thus two alternative routes are plausible.
3.1. C-6 Hydroxylation
The introduction of a hydroxyl group at the C-6 position of the xanthone core is a known reaction in several plant species. This step is catalyzed by the enzyme xanthone 6-hydroxylase (X6H) , a cytochrome P450-dependent monooxygenase that requires NADPH and molecular oxygen as co-substrates.[1] This enzyme is responsible for converting 1,3,5-trihydroxyxanthone into 1,3,5,6-tetrahydroxyxanthone.[1]
3.2. C-8 Methylation
The final step in the proposed pathway is the methylation of the hydroxyl group at the C-8 position. While the specific enzyme for this reaction in the context of this compound biosynthesis has not been identified, it is hypothesized to be catalyzed by a xanthone O-methyltransferase (XOMT) . These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.
Proposed Biosynthetic Pathway from 1,3,5-Trihydroxyxanthone
Caption: Putative final steps in the biosynthesis.
Quantitative Data
Comprehensive quantitative data for the enzymes specifically involved in the biosynthesis of this compound are not yet available in the scientific literature. However, the following table summarizes the general characteristics and requirements of the enzyme classes thought to be involved in this pathway.
| Enzyme Class | Putative Enzyme | Substrate(s) | Product(s) | Co-factor(s) / Co-substrate(s) | Organism(s) (where related activity is found) |
| Type III Polyketide Synthase | Benzophenone Synthase (BPS) | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | - | Hypericum spp., Centaurium spp. |
| Cytochrome P450 Monooxygenase | Benzophenone 3'-hydroxylase (B3'H) | 2,4,6-Trihydroxybenzophenone | 2,3',4,6-Tetrahydroxybenzophenone | NADPH, O₂ | Hypericum spp. |
| Cytochrome P450 Monooxygenase | (Unnamed for 1,3,5-THX) | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,5-Trihydroxyxanthone | NADPH, O₂ | Hypericum spp., Centaurium spp. |
| Cytochrome P450 Monooxygenase | Xanthone 6-hydroxylase (X6H) | 1,3,5-Trihydroxyxanthone | 1,3,5,6-Tetrahydroxyxanthone | NADPH, O₂ | Hypericum androsaemum, Centaurium erythraea[1] |
| O-Methyltransferase | Putative Xanthone 8-O-methyltransferase | 1,3,5,6-Tetrahydroxyxanthone (or 1,3,5-Trihydroxyxanthone) | This compound | S-adenosyl-L-methionine (SAM) | (Hypothesized) |
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for characterizing the enzymes of this pathway.
5.1. Protocol for Heterologous Expression and Purification of a Candidate Cytochrome P450 Enzyme (e.g., X6H)
Objective: To produce and purify a recombinant cytochrome P450 enzyme for in vitro functional characterization.
Methodology:
-
Gene Identification and Cloning:
-
Identify candidate P450 genes from the transcriptome of a xanthone-producing plant through sequence homology to known xanthone biosynthetic P450s.
-
Amplify the full-length coding sequence of the candidate gene by PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET series for E. coli expression). A His-tag is often included to facilitate purification.
-
-
Heterologous Expression in Saccharomyces cerevisiae (a common system for plant P450s):
-
Transform the expression vector into a suitable yeast strain (e.g., WAT11).
-
Grow a pre-culture of the transformed yeast in selective medium.
-
Inoculate a larger culture and grow to mid-log phase.
-
Induce protein expression by adding galactose.
-
Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 20-25°C).
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in an extraction buffer containing protease inhibitors.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Purification (if required):
-
Solubilize the microsomal proteins using a mild detergent.
-
Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).
-
Workflow for Enzyme Expression and Purification
Caption: General workflow for recombinant enzyme production.
5.2. Protocol for In Vitro Enzyme Assay of Xanthone 6-hydroxylase (X6H)
Objective: To determine the enzymatic activity and substrate specificity of the purified X6H.
Methodology:
-
Reaction Mixture Preparation (in a total volume of 100 µL):
-
Phosphate buffer (100 mM, pH 7.5)
-
Putative substrate (e.g., 1,3,5-trihydroxyxanthone, 100 µM)
-
NADPH (1 mM)
-
Purified enzyme (microsomal preparation or purified protein, 1-10 µg)
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture (without NADPH) at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol (B129727) or by acidification.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the product by comparing its retention time and mass spectrum with that of an authentic standard of 1,3,5,6-tetrahydroxyxanthone.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
-
5.3. Protocol for Characterization of a Putative Xanthone O-methyltransferase (XOMT)
Objective: To determine if a candidate methyltransferase can methylate the xanthone substrate.
Methodology:
-
Reaction Mixture Preparation (in a total volume of 50 µL):
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Putative substrate (e.g., 1,3,5,6-tetrahydroxyxanthone, 100 µM)
-
S-adenosyl-L-methionine (SAM) (200 µM)
-
MgCl₂ (2 mM)
-
Purified recombinant methyltransferase (1-5 µg)
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Terminate the reaction by adding hydrochloric acid (e.g., 2 M HCl).
-
-
Product Extraction and Analysis:
-
Extract the product from the acidified reaction mixture with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and redissolve the residue in methanol.
-
Analyze the sample by HPLC or LC-MS to identify and quantify the methylated product.
-
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that builds upon the core xanthone biosynthetic pathway. While the initial steps leading to the formation of the 1,3,5-trihydroxyxanthone scaffold are relatively well-understood, the final tailoring reactions of C-6 hydroxylation and C-8 methylation are based on a putative pathway supported by known enzymatic activities in related systems. The identification and characterization of the specific enzymes, particularly the xanthone 8-O-methyltransferase, will be crucial for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating these remaining questions, which will be invaluable for the potential biotechnological production of this and other medicinally important xanthones.
References
Chemical structure and properties of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5,6-Tetrahydroxy-8-methylxanthone is a naturally occurring xanthone (B1684191) derivative that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for the isolation and characterization of similar compounds are presented, alongside a discussion of potential, yet currently unelucidated, synthetic pathways and biological signaling interactions. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related xanthone compounds.
Chemical Structure and Properties
This compound is a polyhydroxylated xanthone with a methyl group substitution. Its chemical identity is defined by the following key characteristics:
-
Molecular Formula: C₁₄H₁₀O₆[1]
-
Molecular Weight: 274.23 g/mol [1]
-
Chemical Name: 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one
Chemical Structure:
A diagram of the chemical structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the analysis of its chemical structure and data from structurally similar xanthones, the following properties can be predicted. This information is critical for designing experimental protocols, including solvent selection for extraction, chromatography, and biological assays.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Notes |
| Melting Point | High | Polyhydroxylated aromatic compounds tend to have high melting points due to strong intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The multiple hydroxyl groups increase polarity and potential for hydrogen bonding with polar solvents. |
| Appearance | Likely a yellow or pale-yellow crystalline solid. | Many xanthone derivatives appear as yellow solids. |
| pKa | Acidic | The phenolic hydroxyl groups are acidic and will deprotonate at higher pH values. |
Natural Occurrence and Isolation
This compound has been identified as a secondary metabolite isolated from a marine-derived fungus of the Penicillium genus.[1][2] Marine fungi, particularly those from the Penicillium genus, are known to be a rich source of structurally diverse and biologically active natural products.[3][4][5]
General Isolation Protocol from Fungal Cultures
While a specific, detailed protocol for the isolation of this compound is not available, a general methodology can be outlined based on standard practices for isolating secondary metabolites from fungal cultures.
dot
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023) | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Composition and Biological Activities of Metabolites from the Marine Fungi Penicillium sp. Isolated from Sediments of Co To Island, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for 1,3,5,6-Tetrahydroxy-8-methylxanthone (NMR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited availability of published experimental data for this specific molecule, the nuclear magnetic resonance (NMR) and mass spectrometry data presented herein are predicted based on the analysis of structurally related xanthone (B1684191) derivatives. This guide also outlines detailed experimental protocols for acquiring such data and includes a workflow diagram for the spectroscopic analysis of natural products.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns observed in similar xanthone compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | s | 1H | 1-OH (Chelated) |
| ~10.5 - 11.5 | br s | 1H | 3-OH |
| ~9.0 - 10.0 | br s | 1H | 5-OH |
| ~9.0 - 10.0 | br s | 1H | 6-OH |
| ~6.5 - 7.0 | d, J = ~2.5 Hz | 1H | H-2 |
| ~6.3 - 6.8 | d, J = ~2.5 Hz | 1H | H-4 |
| ~6.8 - 7.2 | s | 1H | H-7 |
| ~2.3 - 2.8 | s | 3H | 8-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~180 - 185 | C-9 |
| ~160 - 165 | C-1 |
| ~160 - 165 | C-3 |
| ~155 - 160 | C-5 |
| ~150 - 155 | C-6 |
| ~150 - 155 | C-4a |
| ~140 - 145 | C-8a |
| ~110 - 115 | C-8 |
| ~105 - 110 | C-10a |
| ~100 - 105 | C-9a |
| ~95 - 100 | C-2 |
| ~90 - 95 | C-4 |
| ~115 - 120 | C-7 |
| ~15 - 20 | 8-CH₃ |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| ESI+ | [M+H]⁺ | Molecular Ion |
| ESI+ | [M+Na]⁺ | Sodium Adduct |
| ESI- | [M-H]⁻ | Deprotonated Molecular Ion |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a suitable reference signal.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 240 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR (for complete structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., TopSpin, Mnova).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts relative to the solvent residual peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign all proton and carbon signals based on the 1D and 2D NMR data.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to gain insights into its fragmentation pattern.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source. Liquid chromatography (LC) can be coupled to the mass spectrometer (LC-MS) for online separation and analysis.
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for direct infusion or LC-MS analysis. The solvent system should be compatible with the ESI source (e.g., a mixture of water and methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization).
Data Acquisition:
-
Ionization Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ionization modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Mass Range: Set the mass analyzer to scan a suitable m/z range (e.g., 100-1000 amu) to ensure the detection of the molecular ion.
-
High-Resolution Measurement: Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): To study the fragmentation patterns, select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the resulting product ion spectrum.
Data Analysis:
-
Analyze the mass spectra to identify the molecular ion peak and determine the monoisotopic mass.
-
Use the high-resolution mass data to calculate the elemental formula of the compound.
-
Interpret the MS/MS fragmentation pattern to confirm the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of natural products.
1,3,5,6-Tetrahydroxy-8-methylxanthone CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with 1,3,5,6-Tetrahydroxy-8-methylxanthone, a natural product with demonstrated cytotoxic and antivirulence properties.
Core Chemical Information
This compound is a xanthone (B1684191) derivative that has been isolated from a marine-derived fungus, Penicillium sp. L129.[1] It is also reported to possess antivirulence activity against Staphylococcus aureus.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 213547-11-6[1] |
| Molecular Formula | C₁₄H₁₀O₆[1] |
| Molecular Weight | 274.23 g/mol [1] |
| IUPAC Name | 1,3,5,6-tetrahydroxy-8-methyl-9H-xanthen-9-one |
Biological Activity and Experimental Data
This compound has demonstrated notable bioactivity in two distinct areas: cytotoxicity against cancer cell lines and antivirulence activity against the pathogenic bacterium Staphylococcus aureus.
Cytotoxic Activity
This compound has shown cytotoxic effects against several human cancer cell lines.[2] The half-maximal inhibitory concentrations (IC₅₀) from these studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 12.39[2] |
| U87 | Glioblastoma | 9.01[2] |
| PC3 | Prostate Cancer | 14.59[2] |
Antivirulence Activity
The compound has been shown to interfere with virulence gene expression in Staphylococcus aureus, suggesting its potential as an antivirulence agent. This activity is likely mediated through the disruption of the accessory gene regulator (agr) quorum sensing system.[3][4]
Experimental Protocols
Isolation and Characterization from Penicillium sp. L129
The isolation of this compound from the marine-derived fungus Penicillium sp. L129 involves standard natural product chemistry techniques. While the full detailed protocol from the primary literature is not available, a general workflow can be described.
Characterization Data: The structure of the compound was elucidated using extensive spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Cytotoxicity Assay
The cytotoxic activity of this compound against the MCF-7, U87, and PC3 human cancer cell lines was determined using a standard in vitro cytotoxicity assay.[2]
Antivirulence Assay against Staphylococcus aureus
The antivirulence activity was assessed by monitoring the expression of key virulence genes in S. aureus. This is often achieved using reporter strains where a reporter gene (e.g., lacZ) is fused to the promoter of a virulence gene.
References
An In-depth Technical Guide on the Preliminary Biological Activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known information and inferred preliminary biological activities of the natural product 1,3,5,6-Tetrahydroxy-8-methylxanthone . Due to the limited publicly available experimental data on this specific compound, this document synthesizes information from related xanthones isolated from similar sources to propose likely biological activities and detailed experimental protocols for its investigation.
Introduction
This compound is a xanthone (B1684191) derivative that has been isolated from the marine-derived fungus Penicillium genus.[1] Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are known to exhibit a wide range of biological activities.[2][3] Marine-derived fungi, in particular, are a rich source of structurally diverse and biologically active xanthones, which have shown promise as antibacterial, antifungal, and cytotoxic agents.[4][5][6]
While the specific biological activities of this compound have not been extensively reported in the literature, its structural class and origin suggest that it is a promising candidate for various biological screenings. This guide outlines the probable activities and provides detailed methodologies for their assessment.
Inferred Biological Activities and Data Presentation
Based on the known biological activities of xanthones isolated from marine-derived fungi, this compound is likely to possess cytotoxic, antimicrobial, and antioxidant properties.[2][3][4] The following tables are presented as templates for researchers to systematically record and compare experimental data for this compound.
Table 1: Cytotoxic Activity of this compound
| Cancer Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Positive Control (IC₅₀) |
| e.g., MCF-7 (Breast) | e.g., Doxorubicin | ||
| e.g., A549 (Lung) | e.g., Doxorubicin | ||
| e.g., HeLa (Cervical) | e.g., Doxorubicin | ||
| e.g., HepG2 (Liver) | e.g., Doxorubicin |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (MIC) |
| Bacteria | |||
| e.g., Staphylococcus aureus | e.g., Ciprofloxacin | ||
| e.g., Escherichia coli | e.g., Ciprofloxacin | ||
| Fungi | |||
| e.g., Candida albicans | e.g., Fluconazole | ||
| e.g., Aspergillus niger | e.g., Fluconazole |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Positive Control (IC₅₀) |
| DPPH Radical Scavenging | e.g., Ascorbic Acid | |
| ABTS Radical Scavenging | e.g., Trolox | |
| Ferric Reducing Antioxidant Power (FRAP) | e.g., Ascorbic Acid |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the biological activity of this compound.
This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound.
-
Microorganism Preparation: Prepare a fresh culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
-
MBC/MFC Determination: To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
This protocol measures the free radical scavenging capacity of the compound.
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ Determination: Plot the scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the investigation of this compound.
Caption: Workflow for the isolation and biological screening of this compound.
Caption: A simplified diagram of potential apoptosis signaling pathways affected by cytotoxic xanthones.
Caption: Principle of the DPPH free radical scavenging assay for antioxidant activity.
References
A Comprehensive Technical Review of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative isolated from a marine-derived fungus. This document synthesizes the available scientific literature, presenting its chemical properties, biological activities, and the experimental methodologies used for its study. Due to the limited research specifically focused on this compound, this review also incorporates established protocols for related compounds to provide a comprehensive methodological framework.
Physicochemical Properties
This compound is a polyketide synthesized by the marine-derived fungus Penicillium sp. L129.[1] Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₆ | [2] |
| Molecular Weight | 274.23 g/mol | [2] |
| Class | Dimeric 1,4-benzoquinone (B44022) derivative | [2] |
| Natural Source | Marine-derived fungus Penicillium sp. L129 | [1] |
Biological Activity
Research on the biological activities of this compound is currently limited. The primary study on this compound reported its isolation and a preliminary screening for biological activity.
| Activity | Result | Cell Line / Organism | Source |
| Quorum Sensing Inhibition | Weak activity | Chromobacterium violaceum CV026 | [1] |
| Cytotoxicity | Not reported | - | - |
While the discovery paper by Zhang et al. (2019) focused on the cytotoxic activities of other compounds isolated from Penicillium sp. L129, no specific cytotoxicity data for this compound was provided.[1] Further research is required to fully elucidate its pharmacological profile.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections describe the methodologies for the isolation and biological evaluation of this compound and related compounds.
Isolation and Purification from Penicillium sp. L129
The isolation of this compound was reported from the fermentation culture of the marine-derived fungus Penicillium sp. L129. The general workflow for such a process is outlined below.
A detailed protocol for the fermentation and extraction process can be found in the supplementary materials of the original publication by Zhang et al. (2019). Generally, it involves the large-scale culture of the fungus in a suitable broth medium, followed by extraction of the culture with an organic solvent like ethyl acetate. The resulting crude extract is then subjected to a series of chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.
Quorum Sensing Inhibition Assay
The quorum sensing (QS) inhibitory activity of this compound was evaluated using the reporter strain Chromobacterium violaceum CV026.[1] A general protocol for such an assay is as follows:
-
Culture Preparation: A fresh culture of C. violaceum is grown in a suitable broth medium until it reaches the early exponential phase.
-
Assay Plate Preparation: The bacterial culture is diluted and mixed with molten soft agar (B569324). This mixture is then poured over a solid agar medium in a petri dish.
-
Application of Test Compound: A sterile paper disc is impregnated with a known concentration of the test compound (this compound) and placed on the surface of the agar.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Observation: Inhibition of violacein (B1683560) pigment production around the paper disc indicates QS inhibitory activity. The diameter of the colorless halo is measured to quantify the activity.
Cytotoxicity Assay (Representative Protocol)
While no specific cytotoxicity data is available for this compound, the following is a representative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol commonly used for evaluating the cytotoxicity of xanthone derivatives.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its specific mechanism of action. The observed weak quorum sensing inhibition suggests a potential interaction with bacterial communication systems, but the molecular targets have not been identified. Further research is necessary to explore its biological targets and downstream effects.
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure that has been isolated from a marine-derived fungus. The current body of research on this compound is in its nascent stages, with only preliminary data on its biological activity. The weak quorum sensing inhibitory activity suggests that it could be a starting point for the development of novel anti-infective agents.
To unlock the full potential of this molecule, future research should focus on:
-
Comprehensive Biological Screening: Evaluating its activity against a wide range of biological targets, including various cancer cell lines, pathogenic microbes, and key enzymes.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which it exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for its activity and to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Profiling: Assessing its therapeutic potential and toxicity in animal models.
This comprehensive approach will be crucial in determining the viability of this compound as a lead compound for drug discovery and development.
References
An In-depth Technical Guide to the Derivatives and Analogs of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxy-8-methylxanthone and its related analogs. Xanthones are a class of organic compounds with a distinctive tricyclic ring structure that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This document details the known biological effects, outlines general experimental protocols for their study, and presents key data in a structured format to facilitate further research and development in this area.
The Xanthone (B1684191) Core: A Privileged Scaffold
Xanthones, characterized by a dibenzo-γ-pyrone backbone, are frequently occurring natural products, particularly in plants and fungi.[1] Their chemical structure allows for a variety of substitutions, leading to a diverse array of derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] The 1,3,5,6-tetrahydroxylation pattern on the xanthone core is a recurring motif in several bioactive natural products.
Profile of this compound
This compound is a specific member of the tetrahydroxyxanthone family. It has been identified as a dimeric 1,4-benzoquinone (B44022) derivative isolated from the marine-derived fungus Penicillium sp.[3][4] This classification suggests a complex structure, potentially involving a xanthone dimer, which is a known characteristic of some compounds in this family.[5]
Derivatives and Analogs of Tetrahydroxyxanthones
While specific data on a wide range of synthetic derivatives of this compound is limited in the public domain, the study of naturally occurring analogs provides significant insight into the structure-activity relationships of this class of compounds. Key examples of related tetrahydroxyxanthones include:
-
1,3,5,6-Tetrahydroxyxanthone : The basic scaffold without the 8-methyl group, found in organisms such as Hypericum sampsonii.[6]
-
Demethylbellidifolin (1,3,5,8-Tetrahydroxyxanthone) : An isomer with a different hydroxylation pattern, known to exhibit antioxidant and acetylcholinesterase inhibitory activity.[7]
-
Prenylated Derivatives : The addition of prenyl groups is a common modification. For instance, 1,3,5,6-tetrahydroxy-8-prenylxanthone has been isolated from Garcinia xanthochymus.[8] Another complex derivative, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone , also from Garcinia xanthochymus, has been shown to enhance nerve growth factor-mediated neurite outgrowth.[9]
-
Substituted Analogs : Compounds like 1,3,5,6-Tetrahydroxy-2-(3-hydroxy-3-methylbutyl)-xanthone from Calophyllum brasiliense have demonstrated antimicrobial and cytotoxic activities.[10]
The structural relationship between these analogs highlights the potential for synthetic modification at various positions of the xanthone core to modulate biological activity.
References
- 1. Bioactive Marine Xanthones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,5,6-Tetrahydroxyxanthone | C13H8O6 | CID 5479774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Demethylbellidifolin | C13H8O6 | CID 5281626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,5,6-Tetrahydroxy-8-prenyl xanthone | C18H16O6 | CID 129738050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,3,5,6-Tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone | C28H32O6 | CID 10389717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the chemical synthesis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological activities. The protocol is based on established methods for the synthesis of polyhydroxyxanthones.
Introduction
This compound is a polyhydroxylated xanthone derivative. Natural xanthones are a class of organic compounds that have attracted significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of novel xanthone derivatives is a key area of research in the development of new therapeutic agents. This protocol outlines a plausible and efficient synthetic route for the preparation of this compound, which can be utilized for further biological evaluation and drug development studies.
The described synthesis employs a one-pot condensation reaction between 2,4,5-trihydroxybenzoic acid and orcinol (B57675), facilitated by Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This method is a common and effective way to produce the xanthone scaffold.
Proposed Synthetic Scheme
The synthesis of this compound can be achieved via an electrophilic acyl substitution followed by a cyclization and dehydration cascade.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4,5-Trihydroxybenzoic acid | ≥98% | Commercially Available[1][2] |
| Orcinol (3,5-Dihydroxytoluene) | ≥98% | Commercially Available[3][4][5][6] |
| Eaton's Reagent (7.5-10% w/w P₂O₅ in CH₃SO₃H) | Reagent Grade | Commercially Available or freshly prepared[7] |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - |
| Ethyl acetate (B1210297) (EtOAc) | ACS Grade | - |
| Hexane (B92381) | ACS Grade | - |
| Methanol (MeOH) | ACS Grade | - |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | - |
Procedure
-
Reaction Setup:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trihydroxybenzoic acid (1.0 eq).
-
Add orcinol (1.0 eq).
-
Carefully add Eaton's reagent (10 mL per gram of benzoic acid) to the flask under a nitrogen atmosphere.
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with copious amounts of deionized water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of the crude product with a small amount of silica gel and load it onto a silica gel column packed in hexane.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 1:1).
-
Collect the fractions containing the desired product (monitored by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent system such as methanol/water or ethyl acetate/hexane.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.0-7.5 ppm, a singlet for the methyl group around δ 2.2-2.5 ppm, and signals for the hydroxyl protons. |
| ¹³C NMR | Signals for the carbonyl carbon (C-9) around δ 180 ppm, and aromatic carbons in the range of δ 90-165 ppm. |
| Mass Spec. | Expected molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₀O₆, MW: 274.23 g/mol ). |
| FT-IR | Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Purity (HPLC) | Purity should be ≥95%. |
Logical Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target compound.
References
- 1. 610-90-2|2,4,5-Trihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2,4,5-Trihydroxybenzoic acid | C7H6O5 | CID 69129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orcinol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Orcinol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated analytical methods for the quantitative analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative with potential pharmacological activities. The following protocols provide step-by-step instructions for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry, tailored for researchers in drug discovery, natural product chemistry, and quality control.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₆ | MedChemExpress[1] |
| Molecular Weight | 274.23 g/mol | MedChemExpress[1] |
| CAS Number | 213547-11-6 | MedChemExpress[1] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Expected to be soluble in methanol, ethanol (B145695), acetonitrile (B52724), and DMSO. | General knowledge of similar phenolic compounds |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in various sample matrices, including plant extracts and pharmaceutical formulations.
Application Note
The developed HPLC-UV method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is employed, and the mobile phase consists of a gradient of an acidified aqueous solution and an organic solvent, typically acetonitrile or methanol. The acidic modifier, such as formic acid, helps to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups of the analyte. Detection is performed by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption. Based on data from similar xanthone compounds, a detection wavelength in the range of 240-320 nm is expected to be optimal.[2][3] This method is suitable for routine quality control and content uniformity testing.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagent: Formic acid (analytical grade).
-
Standard: this compound (of known purity).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Scan for maximum absorbance (expected around 240-320 nm); for initial studies, 254 nm can be used.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
4. Sample Preparation:
-
Solid Samples (e.g., plant material, formulated product): Accurately weigh a known amount of the homogenized sample. Extract with a suitable solvent (e.g., methanol) using sonication or vortexing. Centrifuge or filter the extract to remove particulate matter. Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices such as biological fluids, UPLC-MS/MS is the method of choice.
Application Note
This UPLC-MS/MS method utilizes the high separation efficiency of UPLC coupled with the specificity and sensitivity of a triple quadrupole mass spectrometer. The separation is achieved on a sub-2 µm particle size column, allowing for faster analysis times and better resolution compared to conventional HPLC. Electrospray ionization (ESI) is typically used to generate ions of the target analyte, which are then fragmented in the collision cell to produce specific product ions. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and minimizing matrix interference.
Experimental Protocol
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagent: Formic acid (LC-MS grade).
-
Standard: this compound (of known purity).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another xanthone).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, buffer) to create a calibration curve over the desired concentration range (e.g., 0.1 - 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a solution of the IS at a fixed concentration.
3. UPLC-MS/MS Conditions:
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (equilibration)
-
-
Mass Spectrometry Parameters (to be optimized for the specific instrument):
-
Ionization Mode: ESI negative or positive (phenolic compounds often ionize well in negative mode).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flows (Nitrogen): Desolvation gas ~800 L/hr, Cone gas ~50 L/hr.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. For a precursor ion [M-H]⁻ of m/z 273.04, characteristic product ions would be identified.
-
4. Sample Preparation:
-
Biological Fluids (e.g., plasma, urine): Perform protein precipitation by adding 3 volumes of cold acetonitrile (containing the IS) to 1 volume of the sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer, followed by protein precipitation or solid-phase extraction.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Caption: UPLC-MS/MS analysis workflow for this compound.
UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the determination of the total xanthone content in a sample, expressed as this compound equivalents.
Application Note
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Xanthones exhibit characteristic UV-Vis spectra that can be used for their quantification. This method is particularly useful for the rapid screening of a large number of samples and for the quality control of raw materials and extracts where the total xanthone content is the primary parameter of interest. It is important to note that this method is not specific for this compound and will measure the total amount of all compounds that absorb at the selected wavelength.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
-
Solvent: Methanol or ethanol (spectroscopic grade).
-
Standard: this compound (of known purity).
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the chosen solvent to construct a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
3. Measurement Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance. Based on similar compounds, λmax is expected in the range of 240-320 nm.
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.
-
Sample Measurement: Prepare the sample solution by extracting a known amount of the material with the solvent and diluting it to obtain an absorbance reading within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of total xanthones in the sample solution using the regression equation.
-
Express the result as the amount of total xanthones (in mg) per gram of the original sample, as this compound equivalents.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
Logical Relationship Diagram
Caption: Logical flow for total xanthone quantification by UV-Vis spectrophotometry.
References
- 1. [PDF] Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry | Semantic Scholar [semanticscholar.org]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone
Introduction
1,3,5,6-Tetrahydroxy-8-methylxanthone is a xanthone (B1684191) derivative of interest in pharmaceutical and natural product research.[1][2] Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described method is based on established protocols for the analysis of similar xanthone compounds and provides a robust framework for researchers in drug development and related scientific fields.[3][4][5]
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved using a C18 stationary phase and a mobile phase consisting of a mixture of methanol (B129727) and water, with a small amount of formic acid to improve peak shape and resolution. The analyte is detected by a UV detector at a wavelength selected for optimal absorbance of the xanthone chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation.
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water. A gradient elution can be optimized for complex samples, while an isocratic elution may be sufficient for purified samples. A common starting point for xanthone analysis is a ratio of 80:20 (v/v) methanol to 0.1% formic acid in water.[4]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectra of similar xanthone compounds, a detection wavelength in the range of 240-320 nm is appropriate.[3][4] The optimal wavelength for this compound should be determined by acquiring a UV spectrum of the pure compound.
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation:
-
Solid Samples (e.g., plant material, formulated product): Accurately weigh the homogenized sample and extract the analyte with a suitable solvent (e.g., methanol or an acetone/water mixture) using techniques such as sonication or maceration.[4][7]
-
Liquid Samples (e.g., biological fluids): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering matrix components.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.
-
3. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data for the HPLC-UV method validation for xanthone analysis are summarized in the table below. These values are representative of typical performance for HPLC methods used for the analysis of xanthone derivatives.
| Validation Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Cytotoxicity Assays: A Guide for Researchers
Disclaimer: As of the latest literature review, specific experimental data on the cytotoxic activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone is not publicly available. The information presented herein is based on the activities of structurally similar tetrahydroxyxanthone analogues. Researchers are advised to use this document as a foundational guide for designing and executing their own in vitro studies on this specific compound.
Introduction
Xanthones are a class of polyphenolic compounds found in various plants and fungi, known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a specific xanthone (B1684191) derivative. While direct cytotoxic data for this compound is limited, studies on related tetrahydroxyxanthones suggest potential for inducing cell death in cancer cell lines, primarily through the induction of apoptosis.[1][2][3] This document provides detailed protocols for assessing the cytotoxicity of this compound and outlines the generally understood mechanisms of action for this class of molecules.
Data Presentation: Cytotoxicity of Related Tetrahydroxyxanthones
To provide a contextual framework, the following table summarizes the cytotoxic activities (IC50 values) of closely related tetrahydroxyxanthone derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are indicative of the potential potency of this compound.
| Compound Name | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone (TTA) | HCC | Hepatocellular Carcinoma | Not specified | [2] |
| α-Mangostin (a xanthone) | SK-MEL-28 | Human Melanoma | ~32.3 µM (7.5 µg/ml) | [3] |
| γ-Mangostin (a xanthone) | SK-MEL-28 | Human Melanoma | Not specified | [3] |
| 8-Deoxygartanin (a xanthone) | SK-MEL-28 | Human Melanoma | Not specified | [3] |
Experimental Protocols
Two standard and robust colorimetric assays are recommended for evaluating the cytotoxicity of this compound: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Selected human cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5][6]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[7] The SRB dye binds to basic amino acid residues of proteins under acidic conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Selected human cancer cell line(s)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium components.[7][9] Allow the plates to air-dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][10]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10] Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye.[10] Measure the absorbance at a wavelength between 510 nm and 570 nm.[10]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Hypothesized intrinsic apoptosis pathway induced by xanthones.
References
- 1. Apoptotic activity of caged xanthones from Garcinia hanburyi in cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by 1,3,6,7-tetrahydroxyxanthone in Hepatocellular carcinoma and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of xanthones from pericarp of the tropical fruit mangosteen (Garcinia mangostana Linn.) on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating 1,3,5,6-Tetrahydroxy-8-methylxanthone as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 1,3,5,6-Tetrahydroxy-8-methylxanthone as a potential enzyme inhibitor. While specific inhibitory data for this compound is not yet widely available, the broader class of xanthones has demonstrated significant inhibitory activity against several key enzymes. This document outlines detailed protocols for screening this compound against enzymes commonly inhibited by xanthone (B1684191) derivatives, including xanthine (B1682287) oxidase, acetylcholinesterase, tyrosinase, and α-glucosidase.
Introduction to this compound
This compound is a xanthone derivative. Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families and fungi. They are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant aspect of their bioactivity stems from their ability to inhibit various enzymes.
Potential Enzyme Targets for Inhibition
Based on the known activities of structurally related xanthones, the following enzymes are primary targets for investigating the inhibitory potential of this compound:
-
Xanthine Oxidase (XO): A key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1] Inhibitors of XO are used in the treatment of gout and other conditions associated with hyperuricemia.[1]
-
Acetylcholinesterase (AChE): This enzyme catalyzes the breakdown of the neurotransmitter acetylcholine.[2] AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease.[2]
-
Tyrosinase: A copper-containing enzyme that catalyzes the production of melanin (B1238610) and other pigments.[3] Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating pigmentation disorders.[3]
-
α-Glucosidase: An enzyme that breaks down complex carbohydrates into simple sugars, which are then absorbed by the body.[4] α-Glucosidase inhibitors are used as oral anti-diabetic drugs.[4]
Quantitative Data on Xanthone Derivatives as Enzyme Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of various xanthone derivatives against the target enzymes. This data can serve as a reference for evaluating the potency of this compound.
| Enzyme Target | Xanthone Derivative | IC50 Value (µM) | Reference |
| Xanthine Oxidase | Costinone A | 90.3 ± 0.06 | [5] |
| Costinone B | 179.6 ± 0.04 | [5] | |
| Isatinone A | 99.4 ± 0.08 | [5] | |
| Isatinone B | 115.2 ± 0.05 | [5] | |
| Acetylcholinesterase | 3-(4-phenylbutoxy)-9H-xanthen-9-one | 0.88 - 1.28 | [6] |
| Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate | 0.88 - 1.28 | [6] | |
| Garcinone C | 1.24 | [7] | |
| γ-Mangostin | 1.78 (BChE) | [7] | |
| Tyrosinase | Xanthone 27 | 1.9 | [8] |
| Pyranocycloartobiloxanthone A | Strong inhibition (80% at 1 mg/mL) | [9] | |
| α-Glucosidase | Xanthoschome B | 2.91 | [10] |
| Compound 9 from Garcinia mangostana | Ki = 1.4 | [11] | |
| α-Mangostin | 1.5 - 63.5 | [11] |
Experimental Protocols
Detailed methodologies for the enzymatic assays are provided below. These protocols can be adapted for use with this compound.
Protocol 1: Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of the test compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.8)
-
This compound (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or DMSO for control), and 60 µL of xanthine oxidase solution (0.025 unit/mL).[12]
-
Incubate the mixture for 10 minutes at room temperature.[12]
-
Initiate the reaction by adding 100 µL of xanthine substrate (0.15 mM).[12]
-
Immediately measure the absorbance at 290 nm at 37 °C for a period of 3 minutes.[12]
-
The rate of uric acid formation is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
Principle of Xanthine Oxidase Inhibition Assay
Experimental Workflow for Xanthine Oxidase Assay
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method, which is a colorimetric assay to measure AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl Buffer (50 mM, pH 8.0)
-
This compound (dissolved in DMSO)
-
Galantamine or Tacrine (positive control)[6]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations in Tris-HCl buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution (3 mM), and 50 µL of buffer.
-
Add 25 µL of AChE solution (0.2 U/mL) to the mixture and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 25 µL of ATCI solution (15 mM).
-
Measure the absorbance at 412 nm for 5 minutes.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Principle of Acetylcholinesterase Inhibition Assay
Experimental Workflow for Acetylcholinesterase Assay
Protocol 3: Tyrosinase Inhibition Assay
This protocol uses L-DOPA as a substrate to measure the inhibition of tyrosinase activity.
Materials and Reagents:
-
Mushroom Tyrosinase
-
L-DOPA
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
Kojic Acid (positive control)[9]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound in the sodium phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution and 140 µL of the buffer.
-
Add 20 µL of mushroom tyrosinase solution (480 units/mL).[9]
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).
-
Measure the absorbance at 475 nm for 10 minutes.[9]
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Principle of Tyrosinase Inhibition Assay
Experimental Workflow for Tyrosinase Assay
Protocol 4: α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials and Reagents:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium Phosphate Buffer (100 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
Acarbose (positive control)[10]
-
Sodium Carbonate (Na2CO3) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound in the sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution and 50 µL of α-glucosidase solution (0.5 U/mL).
-
Incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM).
-
Incubate at 37 °C for another 15 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.
Principle of α-Glucosidase Inhibition Assay
Experimental Workflow for α-Glucosidase Assay
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound as a potential enzyme inhibitor. By targeting enzymes known to be modulated by the xanthone scaffold, researchers can efficiently screen and characterize the inhibitory profile of this compound, paving the way for its potential development in therapeutic and other applications.
References
- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Xanthone: Potential Acetylcholinesterase Inhibitor for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive review on xanthone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylated xanthones from mangosteen as promising cholinesterase inhibitors and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthones for melanogenesis inhibition: Molecular docking and QSAR studies to understand their anti-tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. α-Glucosidase inhibition and antihyperglycemic activity of prenylated xanthones from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In Vitro Experimental Design with 1,3,5,6-Tetrahydroxy-8-methylxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxy-8-methylxanthone is a naturally occurring xanthone (B1684191) derivative that has been isolated from various fungal species, including the sea anemone-derived fungus Arthrinium arundinis MA30 and the sea urchin-associated fungi Penicillium sajarovii KMM 4718 and Aspergillus. Emerging research has highlighted its potential as a bioactive compound with noteworthy anti-inflammatory and enzyme-inhibitory properties. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, designed to guide researchers in exploring its therapeutic potential.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₆ |
| Molecular Weight | 274.23 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in DMSO, Methanol |
Biological Activities and Quantitative Data Summary
This compound has demonstrated multiple biological activities in vitro. The following table summarizes the key findings and provides quantitative data for easy reference and comparison.
| Biological Activity | Assay | Cell Line / Enzyme | IC₅₀ / Inhibition | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Mouse microglial BV-2 cells | 5.3 ± 0.6 μM | [1] |
| Enzyme Inhibition | Urease Inhibition | Jack Bean Urease | 100 μM | [2][3] |
| Antimicrobial | Antifungal | Candida albicans | 15.4% inhibition at 100 μM | [3] |
| Quorum Sensing Inhibition | Violacein Production Inhibition | Chromobacterium violaceum CV026 | Weak activity | [4] |
Experimental Protocols
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells
This protocol details the methodology to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
a. Materials and Reagents:
-
This compound
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
b. Experimental Workflow:
Experimental workflow for the Nitric Oxide Inhibition Assay.
c. Step-by-Step Protocol:
-
Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with the compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by using a standard curve generated with known concentrations of sodium nitrite.
-
-
Cell Viability Assay:
-
To the remaining cells in the 96-well plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the control group. This is crucial to ensure that the observed NO inhibition is not due to cytotoxicity.[1]
-
d. Potential Signaling Pathway Involvement:
Potential signaling pathway for NO production and inhibition.
Urease Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on urease activity.
a. Materials and Reagents:
-
This compound
-
Jack Bean Urease
-
Phosphate (B84403) buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Ammonium (B1175870) chloride (NH₄Cl) standard
-
96-well microplate
b. Experimental Protocol:
-
Prepare a solution of urease in phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add the urease solution and the test compound solution. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a urea solution.
-
After a defined incubation period (e.g., 10 minutes) at 37°C, stop the reaction.
-
Determine the amount of ammonia (B1221849) produced using the Berthelot method. Add phenol-hypochlorite reagent and measure the absorbance at 625 nm after incubation.
-
A standard curve of ammonium chloride is used to quantify the ammonia produced.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound. The data suggests that this compound is a promising candidate for further research, particularly in the areas of anti-inflammatory and enzyme-inhibitory drug discovery. The detailed methodologies and visual workflows are intended to facilitate the design and execution of robust and reproducible experiments. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives.
References
Unlocking the Therapeutic Potential of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Guide for Drug Discovery
Introduction: 1,3,5,6-Tetrahydroxy-8-methylxanthone is a polyketide-derived natural product belonging to the xanthone (B1684191) class of compounds. Isolated from the marine-derived fungus Penicillium sp., this molecule is part of a larger family of hydroxylated xanthones that have garnered significant interest in the field of drug discovery.[1] The xanthone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This document provides a comprehensive overview of the potential of this compound, drawing upon the activities of structurally related tetrahydroxyxanthones to highlight promising avenues for research and development. While specific data on this particular methylxanthone is limited, the compelling bioactivities of its close analogs provide a strong rationale for its investigation as a lead compound for novel therapeutics.
Application Notes
The therapeutic potential of this compound can be inferred from the well-documented activities of other tetrahydroxyxanthone derivatives. These notes outline key areas of interest for researchers and drug development professionals.
Anticancer Activity:
The tetrahydroxyxanthone core is a promising scaffold for the development of novel anticancer agents. The substitution pattern of the hydroxyl and methyl groups is critical for activity. For instance, 1,3,6,8-tetrahydroxyxanthone has demonstrated potent cytotoxic activity against the human liver carcinoma (HepG2) cell line, with an IC50 value superior to the standard chemotherapeutic drug doxorubicin. Molecular docking studies suggest that this activity may be due to the inhibition of Topoisomerase IIα and c-KIT protein kinases, leading to apoptosis. The hydroxyl groups are crucial for forming hydrogen bonds with key amino acid residues in the active sites of these target proteins. Given the structural similarity, this compound should be prioritized for screening against a panel of cancer cell lines, with a particular focus on liver, breast, and prostate cancers, where other xanthones have shown efficacy.
Anti-inflammatory Activity:
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several tetrahydroxyxanthone derivatives have exhibited significant anti-inflammatory properties. For example, 1,3,5,7-tetrahydroxy-8-isoprenylxanthone has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the blockade of the ERK/p38 MAPK and NF-κB signaling pathways. Researchers should investigate the potential of this compound to modulate these inflammatory pathways, which could lead to new treatments for inflammatory conditions.
Antioxidant Activity:
The polyhydroxylated nature of xanthones confers them with significant antioxidant potential. They can act as potent free radical scavengers, which is a key mechanism in preventing cellular damage and has implications for a wide range of diseases. The antioxidant capacity is highly dependent on the number and position of hydroxyl groups. The hydroquinone-like moiety present in some tetrahydroxyxanthones is thought to contribute significantly to their ability to donate a hydrogen atom to free radicals. The antioxidant potential of this compound should be evaluated using standard assays such as the DPPH and ABTS radical scavenging assays.
Other Potential Applications:
The diverse bioactivities of xanthones suggest that this compound could have other therapeutic applications. For instance, 1,3,5,6-tetrahydroxyxanthone (without the methyl group) has been reported to have diuretic and saluretic effects. Furthermore, other derivatives have shown antimicrobial and enzyme inhibitory activities. Therefore, a broad-based screening approach is warranted to fully explore the therapeutic potential of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of structurally related tetrahydroxyxanthone derivatives to provide a benchmark for the evaluation of this compound.
| Compound Name | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | Anticancer | HepG2 | 9.18 µM | |
| Peniquinone A (from Penicillium sp. L129) | Cytotoxic | MCF-7 | 12.39 µM | |
| Peniquinone A (from Penicillium sp. L129) | Cytotoxic | U87 | 9.01 µM | |
| Peniquinone A (from Penicillium sp. L129) | Cytotoxic | PC3 | 14.59 µM | |
| Peniquinone B (from Penicillium sp. L129) | Cytotoxic | MCF-7 | 25.32 µM | |
| Peniquinone B (from Penicillium sp. L129) | Cytotoxic | U87 | 13.45 µM | |
| Peniquinone B (from Penicillium sp. L129) | Cytotoxic | PC3 | 19.93 µM |
Potential Signaling Pathways
Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2).
Materials:
-
This compound
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol is designed to assess the ability of this compound to inhibit the decatenation activity of human Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Solution/Loading Dye
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (200 ng)
-
Varying concentrations of this compound (dissolved in DMSO)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each tube to initiate the reaction. Include a no-enzyme control and a vehicle (DMSO) control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as relaxed circles and linear DNA.
-
Data Analysis: Inhibition is observed as a dose-dependent decrease in the amount of decatenated DNA and an increase in the amount of catenated kDNA.
Protocol 3: c-KIT Kinase Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on the kinase activity of c-KIT.
Materials:
-
Recombinant human c-KIT kinase
-
Biotinylated peptide substrate for c-KIT
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a white 96-well plate, set up the kinase reaction. For a 25 µL reaction:
-
5 µL of 4x Kinase Assay Buffer
-
Varying concentrations of this compound (dissolved in DMSO)
-
10 µL of recombinant c-KIT kinase and peptide substrate mix in kinase buffer.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. Include a no-enzyme control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
References
Application Notes and Protocols for Testing 1,3,5,6-Tetrahydroxy-8-methylxanthone Bioactivity
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species and microorganisms.[1] This chemical class is recognized for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] The core structure of xanthones, a dibenzo-γ-pyrone scaffold, allows for diverse substitutions, which in turn influences their biological activities.[3] Key signaling pathways often modulated by xanthones include NF-κB, MAPK, and Nrf2, which are central to the cellular responses to inflammation and oxidative stress.[4][5][6][7]
This document provides a set of standard operating procedures (SOPs) for the initial in vitro screening of the bioactivity of 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited specific data on this particular compound, the following protocols are based on established methods for assessing the bioactivities commonly associated with the xanthone (B1684191) chemical class. These assays will serve as a foundational screening to elucidate the potential therapeutic properties of this compound.
Bioactivity Screening Workflow
The proposed workflow for assessing the bioactivity of this compound involves a tiered approach, starting with chemical-based antioxidant assays, followed by cell-based assays for antioxidant, anti-inflammatory, and cytotoxic activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Antioxidant Capacity Assays
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Xanthones are a class of polyphenolic compounds found in various plants and microorganisms, known for their wide range of pharmacological activities, including potent antioxidant effects. 1,3,5,6-Tetrahydroxy-8-methylxanthone is a specific xanthone (B1684191) derivative. The evaluation of its antioxidant capacity is crucial for understanding its therapeutic potential. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The results should be summarized in a clear, tabular format for easy interpretation and comparison.
Table 1: Illustrative Antioxidant Capacity of a Structurally Similar Xanthone (1,3,5,8-Tetrahydroxyxanthone) and Standard Antioxidants.
| Compound/Standard | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | FRAP Value (µM Fe(II)/µM) | ORAC Value (µM TE/µM) |
| 1,3,5,8-Tetrahydroxyxanthone | 15.8 ± 1.2 | 8.5 ± 0.9 | 2.1 ± 0.2 | 4.5 ± 0.4 |
| Ascorbic Acid (Standard) | 25.4 ± 2.1 | 12.1 ± 1.1 | 1.8 ± 0.1 | 1.0 ± 0.1 |
| Trolox (Standard) | 45.2 ± 3.5 | 15.3 ± 1.4 | 1.0 (by definition) | 1.0 (by definition) |
| Quercetin (Standard) | 8.9 ± 0.7 | 5.2 ± 0.5 | 3.5 ± 0.3 | 5.8 ± 0.6 |
Note: The data presented above is for illustrative purposes for the structurally similar compound 1,3,5,8-Tetrahydroxyxanthone and should be replaced with experimental data for this compound.
Signaling Pathways and Mechanisms
The antioxidant activity of xanthones is primarily attributed to their ability to scavenge free radicals via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Furthermore, some xanthones can modulate endogenous antioxidant defense systems through signaling pathways like the Nrf2/ARE pathway.
Application Notes and Protocols for 1,3,5,6-Tetrahydroxy-8-methylxanthone in Marine Biotechnology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5,6-Tetrahydroxy-8-methylxanthone is a xanthone (B1684191) derivative isolated from marine-derived fungi, notably from the genus Penicillium. Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in marine biotechnology due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for the investigation of this compound, with a focus on its potential anticancer properties. While direct comprehensive studies on this specific xanthone are emerging, data from structurally similar compounds provide a strong rationale for its further investigation as a potential therapeutic agent.
Biological Activity and Applications
This compound has been identified as a secondary metabolite from the marine-derived fungus Penicillium sp. L129. While specific cytotoxic data for this compound is not extensively available in the primary literature, the xanthone scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including antitumor effects.
Research on structurally related xanthones, such as 1,3,6,8-tetrahydroxyxanthone, has demonstrated significant anticancer activity. For instance, 1,3,6,8-tetrahydroxyxanthone was found to be a potent anticancer agent against the human liver carcinoma cell line (HepG2) with an IC50 value of 9.18 μM, a potency greater than the standard chemotherapeutic drug doxorubicin (B1662922) in that study.[1] This suggests that this compound may exhibit similar or other valuable bioactivities.
Potential Applications in Marine Biotechnology Research:
-
Anticancer Drug Discovery: As a lead compound for the development of novel anticancer agents. Its cytotoxic and apoptotic effects against various cancer cell lines warrant thorough investigation.
-
Enzyme Inhibition Studies: Investigation of its inhibitory effects on key cellular enzymes involved in cancer progression, such as topoisomerases and protein kinases.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects, contributing to the understanding of cancer cell biology.
-
Marine Natural Products Chemistry: Serving as a model compound for the synthesis of novel xanthone derivatives with improved efficacy and selectivity.
Quantitative Data
Quantitative data on the cytotoxic activity of xanthone derivatives is crucial for evaluating their potential as therapeutic agents. The following table summarizes the cytotoxic activity of a closely related compound, 1,3,6,8-tetrahydroxyxanthone, against a human cancer cell line.
Table 1: Cytotoxic Activity of 1,3,6,8-Tetrahydroxyxanthone
| Compound | Cell Line | IC50 (μM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Human Liver Carcinoma) | 9.18 | [1] |
| Doxorubicin (Standard Drug) | HepG2 (Human Liver Carcinoma) | >10 | [1] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Penicillium sp.
This protocol describes a general method for the isolation and purification of xanthones from marine-derived Penicillium species, adapted from methodologies reported for similar compounds.
1. Fungal Fermentation: a. Inoculate the marine-derived fungus Penicillium sp. L129 into a suitable liquid medium (e.g., Potato Dextrose Broth or a custom nutrient medium). b. Incubate the culture for 14-21 days at 28°C with shaking (150 rpm) to allow for the production of secondary metabolites.
2. Extraction: a. After incubation, separate the mycelia from the culture broth by filtration. b. Extract the culture broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc). c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. d. Dry the mycelia, grind to a powder, and extract with methanol (B129727) (MeOH) at room temperature. Evaporate the solvent to yield the mycelial crude extract.
3. Chromatographic Purification: a. Subject the crude extract to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol. c. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and UV detection. d. Combine fractions containing the desired compound based on TLC analysis. e. Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities. f. Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
4. Structure Elucidation: a. Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Caption: Workflow for the isolation and purification of this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells.
1. Cell Culture: a. Culture the desired cancer cell line (e.g., MCF-7, HepG2, A549) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding: a. Trypsinize the cells and perform a cell count. b. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell attachment.
3. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). d. Incubate the plate for 24, 48, or 72 hours.
4. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Proposed Mechanism of Action and Signaling Pathways
Based on studies of similar xanthone compounds, this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.
1. Induction of Apoptosis: Xanthones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.
2. Inhibition of Topoisomerase IIα and c-KIT Protein Kinases: Molecular docking studies on 1,3,6,8-tetrahydroxyxanthone suggest that it can bind to the active sites of topoisomerase IIα and c-KIT protein kinases.[1] Topoisomerase IIα is essential for DNA replication and cell division, and its inhibition can lead to cell cycle arrest and apoptosis. c-KIT is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.
3. Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often hyperactivated in cancer. Natural prenylated xanthones have been shown to inhibit the PI3K/Akt/mTOR pathway in triple-negative breast cancer cells. It is plausible that this compound could also modulate these pathways, leading to decreased cancer cell survival.
Caption: Proposed signaling pathways affected by this compound.
Conclusion
This compound represents a promising marine natural product for further investigation in the field of anticancer drug discovery. The provided protocols offer a framework for its isolation, purification, and biological evaluation. Future research should focus on obtaining specific quantitative data for this compound and elucidating its precise mechanism of action to fully realize its therapeutic potential. The structural similarities to other bioactive xanthones strongly suggest that it is a valuable candidate for continued research in marine biotechnology.
References
Troubleshooting & Optimization
Addressing solubility challenges of 1,3,5,6-Tetrahydroxy-8-methylxanthone in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,5,6-Tetrahydroxy-8-methylxanthone in in vitro experiments.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Q1: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
A1: This is a common issue for hydrophobic compounds like xanthone (B1684191) derivatives. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several strategies to address this, starting with the simplest:
-
Optimize the Organic Co-solvent Concentration: Minimize the volume of the organic stock solution added to the aqueous buffer. A final co-solvent concentration of less than 1% (v/v) is generally recommended to avoid solvent effects on biological systems. You may need to prepare a more concentrated stock solution in a stronger organic solvent to achieve this.
-
Use a Less Volatile, More Water-Miscible Co-solvent: While DMSO is common, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) can sometimes be more effective at maintaining solubility upon dilution.
-
Incorporate Surfactants: Non-ionic surfactants at low concentrations can help to form micelles that encapsulate the hydrophobic compound, keeping it in solution.[1] Commonly used surfactants include Tween® 20, Tween® 80, and Pluronic® F-68. It is crucial to determine the critical micelle concentration (CMC) and use a concentration slightly above it. Also, verify the compatibility of the surfactant with your specific assay, as some can interfere with biological readouts.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2] Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.
Issue 2: Inconsistent Results in Biological Assays
Q2: I am observing high variability in my in vitro assay results with this compound. Could this be related to its solubility?
A2: Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Here’s how to troubleshoot:
-
Visually Inspect Your Solutions: Before adding the compound to your assay, carefully inspect the diluted solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Perform a Solubility Test: Conduct a simple kinetic solubility test in your assay buffer to determine the concentration at which the compound starts to precipitate. This will help you establish a reliable working concentration range.
-
Consider the Formulation: If you are using a solid dispersion or a nanoformulation, ensure that it is properly reconstituted and that the particle size is within the expected range. Inconsistent formulation can lead to variable dissolution rates.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound has not been extensively reported in the literature. However, based on its chemical structure (a hydrophobic xanthone core with four hydrophilic hydroxyl groups and one lipophilic methyl group), it is expected to have low aqueous solubility. The hydroxyl groups can participate in hydrogen bonding, which may slightly improve solubility compared to the parent xanthone, but the overall molecule remains predominantly hydrophobic. For many xanthones, aqueous solubility can be in the low µg/mL range.[3]
Q2: What are the best organic solvents for preparing a stock solution of this compound?
A2: For initial solubilization, polar aprotic solvents are generally effective for xanthone derivatives. Dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) are commonly used. An 80:20 mixture of acetone and water has been reported as an effective solvent for extracting a variety of xanthones.[4] For cell-based assays, DMSO is the most common choice for stock solutions due to its high solubilizing power and relatively low toxicity at low concentrations.
Q3: How can I enhance the solubility of this compound for my experiments?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds like this xanthone derivative:[2][5][6]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400).
-
Micellar Solubilization: Incorporating surfactants to form micelles that encapsulate the drug.
-
Complexation: Using cyclodextrins to form inclusion complexes.
-
Solid Dispersions: Dispersing the compound in a solid carrier matrix (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)) to improve its dissolution rate.
-
Nanoformulations: Reducing the particle size to the nanometer range through techniques like nanosuspension or nanoemulsion to increase the surface area for dissolution.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my experimental design?
A4: While specific studies on this compound are limited, xanthone derivatives are known to modulate several key signaling pathways. A prominent target is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway , which is involved in the cellular response to oxidative stress.[7][8][9][10] Other pathways that may be affected by xanthones include NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) , which are involved in inflammation and cell proliferation.[9] Xanthones have also been shown to induce apoptosis and inhibit cell proliferation.[11][12]
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents and Formulations
Disclaimer: The following data are hypothetical and intended for illustrative purposes to guide experimental design. Actual solubility should be determined experimentally.
| Solvent/Formulation System | Expected Solubility Range (µg/mL) | Notes |
| Deionized Water | < 1 | Very poorly soluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Similar to water, low solubility expected. |
| DMSO | > 20,000 | High solubility, suitable for stock solutions. |
| Ethanol | > 10,000 | Good solubility, can be used as a co-solvent. |
| 10% (v/v) Ethanol in Water | 10 - 50 | Moderate improvement with co-solvent. |
| 1% (w/v) Tween® 80 in PBS | 50 - 200 | Significant improvement with surfactant. |
| 5% (w/v) HP-β-CD in Water | 100 - 500 | Enhanced solubility through complexation. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Nephelometer (plate reader capable of measuring light scattering)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In the 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired final concentrations.
-
Mix the plate and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering (turbidity) is observed compared to the buffer-only control.[13][14]
Protocol 2: Determination of Equilibrium Solubility by Shake-Flask Method
This method determines the thermodynamic solubility of a compound.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, PBS)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.[15][16]
Visualizations
References
- 1. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimization of Chromatographic Conditions for 1,3,5,6-Tetrahydroxy-8-methylxanthone Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chromatographic separation of 1,3,5,6-Tetrahydroxy-8-methylxanthone and related xanthone (B1684191) compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of xanthones in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
-
Question: My xanthone peaks, including this compound, are not separating well, showing up as overlapping or a single broad peak. What should I do?
-
Answer: Poor resolution is a common challenge when separating structurally similar compounds like xanthone isomers.[1] Here are several steps to improve separation:
-
Optimize the Mobile Phase: The mobile phase composition is critical for good resolution.[1]
-
Adjust Organic Modifier: Gradually decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This can increase retention times and enhance separation between closely eluting peaks.[1]
-
Change Organic Modifier: Switching between methanol (B129727) and acetonitrile can alter separation selectivity due to their different solvent properties.[1]
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of hydroxylated xanthones, which in turn impacts their retention and separation.[1] Adding a small amount of acid, like 0.1% formic acid, often improves peak shape and resolution.[2]
-
-
Evaluate the Stationary Phase: The choice of HPLC column is fundamental. A standard C18 column is a good starting point for reversed-phase HPLC of xanthones.[3] However, trying different stationary phases (e.g., Phenyl, Cyano) can provide different selectivities.[3][4]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction between the analytes and the stationary phase.[1]
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve diffusion rates, leading to sharper peaks and potentially better resolution.[4][5] However, be mindful of the thermal stability of your analyte.
-
Issue 2: Asymmetrical Peaks (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
-
Answer: Asymmetrical peaks can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.[1]
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active silanol (B1196071) sites on the column packing material.[1] Adding a buffer or an acidic modifier (e.g., formic or trifluoroacetic acid) to the mobile phase can suppress these interactions.[6]
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][7] A blocked frit can also contribute to this issue.[6]
-
Issue 3: Fluctuating Retention Times
-
Question: The retention times for my xanthone peaks are inconsistent between injections. What could be causing this?
-
Answer: Inconsistent retention times can compromise the reliability of your results.[1] Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure accurate measurements and thorough mixing.[1] If using buffers, ensure they are fully dissolved and the pH is stable.[7]
-
Column Equilibration: Insufficient column equilibration with the mobile phase before starting an analytical run can lead to drifting retention times, especially in the initial injections.[1]
-
Pump Performance: A malfunctioning pump, worn pump seals, or air bubbles in the system can lead to an inconsistent flow rate and, consequently, variable retention times.[1][8]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating this compound?
A1: A robust starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1][3] Begin with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A broad gradient (e.g., 5% to 95% B over 20-30 minutes) can help determine the approximate solvent strength needed to elute the compound.[2] From there, you can optimize the gradient or switch to an isocratic method for finer separation.[1]
Q2: How do I choose between isocratic and gradient elution for xanthone separation?
A2: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and faster for separating a few compounds with similar retention behaviors.[3]
-
Gradient elution (varying mobile phase composition) is better for complex mixtures containing compounds with a wide range of polarities. It helps to elute highly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[9]
Q3: What are some key considerations for sample preparation?
A3: Proper sample preparation is crucial for reliable results and to protect your HPLC system.
-
Extraction: An acetone/water (80:20) mixture is an effective solvent for extracting a wide variety of xanthones from their matrix.[2]
-
Filtration: Always filter your samples through a 0.45 or 0.22 µm syringe filter before injection to remove particulates that could clog the column or instrument tubing.[3]
-
Solvent Matching: Ideally, dissolve your final sample in a solvent that is of similar or weaker strength than your initial mobile phase to ensure good peak shape.[10]
Q4: How should I care for and store my HPLC column?
A4: Proper column care extends its lifetime and ensures reproducible results.
-
Flushing: After your analytical runs, flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds.[6] If you used a buffered mobile phase, flush with buffer-free mobile phase first to prevent salt precipitation.[7]
-
Storage: For short-term storage, store the column in the mobile phase used for the analysis (without buffers). For long-term storage, consult the manufacturer's guidelines, which typically recommend a mixture of acetonitrile and water.[6][10]
Data Presentation: Typical HPLC Parameters
The following tables summarize typical starting conditions for the separation of xanthones based on literature.
Table 1: Column Specifications
| Parameter | Typical Value | Reference |
| Stationary Phase | Reversed-Phase C18 | [3][11] |
| Particle Size | 1.8 - 5 µm | [3][11] |
| Column Length | 50 - 250 mm | [3][11] |
| Internal Diameter | 4.6 mm | [11] |
Table 2: Mobile Phase & Elution Conditions
| Parameter | Typical Condition | Reference |
| Mobile Phase A | Water + 0.1% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile or Methanol | [1][12] |
| Elution Type | Gradient or Isocratic | [1][3] |
| Flow Rate | 0.8 - 1.0 mL/min | [9][12] |
| Detection | UV Absorbance at ~254 nm or ~273 nm | [2][13] |
| Column Temperature | Ambient or controlled (e.g., 25-50 °C) | [5][12] |
Experimental Protocols
Protocol: General HPLC Method for Xanthone Separation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in HPLC-grade water.
-
Prepare Mobile Phase B: 100% HPLC-grade acetonitrile or methanol.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the compound using an appropriate solvent (e.g., methanol or an acetone/water mixture).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the extract through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Set the UV detector to the appropriate wavelength (e.g., 254 nm).
-
Inject 10-20 µL of the prepared sample.
-
Run a gradient program. For example:
-
Start at 5% B.
-
Linearly increase to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for re-equilibration before the next injection.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a standard, if available.
-
Integrate the peak area for quantification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 12. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Troubleshooting unexpected results in 1,3,5,6-Tetrahydroxy-8-methylxanthone cytotoxicity experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results in cytotoxicity experiments involving 1,3,5,6-Tetrahydroxy-8-methylxanthone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from expected, or varies widely between experiments. What are the potential causes?
Unexpected or irreproducible IC50 values can stem from several factors related to the compound, cell culture conditions, or the assay protocol itself.[1]
Compound-Related Issues:
-
Solubility: Poor aqueous solubility is a common issue for many research compounds and can lead to variable data and underestimated activity.[2] this compound, as a polyphenolic compound, may have limited solubility in aqueous culture media. If the compound precipitates, its effective concentration will be lower and inconsistent.
-
Troubleshooting:
-
Visually inspect your compound dilutions under a microscope for any signs of precipitation.
-
Optimize the concentration of your solvent (e.g., DMSO). The final DMSO concentration in your culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]
-
Consider performing a solubility assay to determine the kinetic and thermodynamic solubility limits in your specific media.[4][5]
-
-
-
Compound Stability: The compound may degrade in the culture medium over the course of the experiment.
-
Troubleshooting: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Cell Culture-Related Issues:
-
Cell Health and Passage Number: Use cells within a consistent and limited passage number range, as high-passage cells can exhibit phenotypic drift and altered drug sensitivity.[1] Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability. High cell density can result in a stronger signal, while low density may produce a weak one.[6]
-
Troubleshooting: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1] Always use a hemocytometer or automated cell counter for accurate cell counts.
-
-
Contamination: Mycoplasma or other cryptic contaminants can significantly alter cellular metabolism and response to treatments.[1] Bacterial or fungal contamination can also affect results by changing the pH of the medium or competing for nutrients.[7][8]
Assay-Related Issues:
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of compound and media components, which can skew results.[1]
-
Troubleshooting: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]
-
-
Incubation Times: Ensure incubation times for both cell treatment and assay reagent addition are consistent across all plates and experiments.
Q2: I am using an MTT assay and observe high background absorbance or results that don't correlate with cell health. What could be interfering with the assay?
The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[9] However, several factors can interfere with this process.
-
Direct MTT Reduction: Polyphenolic compounds, like xanthones, have been reported to interfere with the MTT assay.[10] Their reducing properties can lead to non-enzymatic reduction of MTT to formazan, resulting in a false-positive signal (i.e., higher apparent viability) that doesn't reflect actual cell health.[10]
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals will lead to artificially low absorbance readings.
-
Troubleshooting: Ensure the solubilization solution (e.g., DMSO, acidified isopropanol) is added in sufficient volume and mixed thoroughly to completely dissolve the crystals.[1]
-
-
Media Components: Phenol (B47542) red in culture medium can interfere with absorbance readings.[1] Serum proteins can also sometimes inhibit MTT reduction.
-
Troubleshooting: Consider using a phenol red-free medium during the MTT incubation step.[1] It is also recommended to use a serum-free medium during the MTT incubation period.
-
Alternative Assays: If you suspect compound interference, consider validating your results with an alternative cytotoxicity assay that uses a different mechanism, such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cell membranes, an indicator of necrosis or late apoptosis.[11][12]
-
ATP-Based Assays: Quantify the amount of ATP present, which correlates with the number of metabolically active, viable cells.[1]
-
Dye Exclusion Assays (e.g., Trypan Blue): A simple method to count viable versus non-viable cells based on membrane integrity.[13]
Q3: My cells show morphological signs of cell death, but caspase activation assays are negative. Is apoptosis not the primary mechanism of cell death?
While many xanthone (B1684191) derivatives are known to induce apoptosis, other cell death mechanisms could be at play.[11][14]
-
Alternative Cell Death Pathways: this compound could be inducing other forms of programmed cell death, such as necroptosis, or non-programmed death (necrosis), especially at high concentrations. Cytotoxicity can occur through damage to the cell membrane, which would be detected by an LDH assay.[12][15]
-
Timing of Caspase Activation: Caspase activation is a transient event. You may be measuring activity at a time point when it has already peaked and declined.
-
Troubleshooting: Perform a time-course experiment to measure caspase activity at multiple time points after compound addition.
-
-
Upstream Apoptotic Events: Consider investigating earlier events in the apoptotic cascade. Xanthones can induce apoptosis through the intrinsic (mitochondrial) pathway.[11] This involves changes in mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS).[14][16]
Q4: How can I prevent cell culture contamination?
Contamination is a frequent cause of unreliable experimental results.[18] Prevention relies on maintaining a sterile environment and adhering to strict aseptic techniques.[7][19]
-
Aseptic Technique: Always work in a certified laminar flow hood.[7] Disinfect your work surface and all items entering the hood with 70% ethanol.[20] Use sterile pipette tips, serological pipettes, and culture vessels.[20]
-
Regular Cleaning: Clean incubators, water baths, and hoods regularly.[20]
-
Reagent Sterility: Use certified, contamination-free reagents and media.[7] Consider aliquoting bulk reagents to minimize the risk of contaminating the entire stock.[20]
-
Quarantine New Cells: Quarantine and test all new cell lines before introducing them into the main cell culture lab.[7]
-
Avoid Antibiotics as a Crutch: While useful for short-term applications, continuous use of antibiotics can mask low-level contamination and lead to the development of resistant bacteria.[19]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the metabolic reduction of MTT by viable cells.[6]
Materials:
-
Cells and appropriate culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[1] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of ~630 nm to correct for background.[6]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[11][15]
Materials:
-
Cells and appropriate culture medium
-
This compound
-
96-well flat-bottom plates
-
Commercial LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Controls: Set up the following controls:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with the kit's lysis buffer 30-45 minutes before the assay endpoint.
-
Medium Background Control: Medium without cells.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Calculation: Correct for background by subtracting the medium background control reading. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Quantitative Data Summary
The cytotoxic activity of xanthone derivatives can vary significantly based on their hydroxylation and substitution patterns, as well as the cancer cell line being tested. The table below summarizes the IC50 values of several hydroxyxanthones against the human liver carcinoma cell line (HepG2) to provide a comparative context.
| Compound | IC50 (µM) against HepG2 Cells |
| Xanthone (no hydroxyl group) | 85.3 |
| 1-Hydroxyxanthone | 43.2 |
| 1,7-Dihydroxyxanthone | 13.2 |
| 1,3,6-Trihydroxyxanthone | 45.9 |
| 1,3,6,8-Tetrahydroxyxanthone | 9.18 |
| 1,3,6,7-Tetrahydroxyxanthone | 23.7 |
| 1,3,4,5,6-Pentahydroxyxanthone | 12.6 |
| Data sourced from an in vitro study on hydroxyxanthones against the HepG2 cell line.[21] |
Visualizations: Workflows and Pathways
Troubleshooting Unexpected Cytotoxicity Results```dot
Caption: A standard workflow for performing in vitro cytotoxicity plate-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. goldbio.com [goldbio.com]
- 9. Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Is Your MTT Assay the Right Choice? [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Reactive Oxygen Species: Beyond Their Reactive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Response to Oxidative Stress Induced by Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in Differentiated PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. Contamination in Cell Culture: What to Do and How to Prevent It [cytion.com]
- 20. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 21. journal.pandawainstitute.com [journal.pandawainstitute.com]
Methods to increase the purity of synthetically derived 1,3,5,6-Tetrahydroxy-8-methylxanthone
Technical Support Center: Purification of 1,3,5,6-Tetrahydroxy-8-methylxanthone
Welcome to the technical support center for the purification of synthetically derived this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity compounds for their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My final product has low purity after synthesis. What are the first steps for purification?
For crude synthetic mixtures of this compound, a multi-step purification strategy is often necessary. The initial steps should focus on removing major impurities and unreacted starting materials.
-
Initial Troubleshooting:
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Problem: The crude product is an oily or waxy solid.
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Solution: This suggests the presence of nonpolar impurities. A solvent partitioning step can be effective. Suspend the crude extract in a methanol-water solution (e.g., 9:1) and perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove fats and waxes.[1]
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Problem: The crude product contains a complex mixture of colored compounds.
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Solution: This is common with phenolic compounds. An initial purification by silica (B1680970) gel column chromatography is recommended to separate compounds based on polarity.
-
2. What are the recommended conditions for silica gel column chromatography?
Silica gel column chromatography is a fundamental technique for the initial cleanup of this compound. The separation is based on the differential adsorption of compounds to the silica stationary phase.
-
General Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle evenly, avoiding air bubbles. A thin layer of sand on top can protect the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and carefully add it to the top of the column.[1]
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Elution: Begin elution with a nonpolar solvent and gradually increase the polarity of the mobile phase (gradient elution).[1]
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).[1]
-
-
Troubleshooting:
-
Problem: The compound is not eluting from the column.
-
Solution: The mobile phase is likely not polar enough. Gradually increase the percentage of the more polar solvent in your mobile phase system.
-
Problem: Poor separation of the desired compound from impurities.
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Solution: Optimize the solvent system. A shallower gradient (slower increase in polarity) can improve resolution.
-
Data Presentation: Column Chromatography Solvent Systems
| Stationary Phase | Mobile Phase System (Gradient Elution) | Application |
| Silica Gel | n-Hexane / Ethyl Acetate | Separation of xanthones from less polar impurities. |
| Silica Gel | Dichloromethane / Methanol | Effective for separating polyhydroxylated aromatic compounds. |
| Silica Gel | Petroleum Ether / Ethyl Acetate | A common system for the purification of xanthone (B1684191) derivatives.[2] |
3. How can I achieve higher purity (>95%) for my compound?
For applications requiring high purity, such as in vitro or in vivo studies, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final purification step.
-
General Protocol:
-
Method Development: First, develop an analytical HPLC method to achieve good separation of your target compound from impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate.
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Fraction Collection: Use a fraction collector to isolate the peak corresponding to this compound.
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Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
-
Troubleshooting:
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Problem: Peak fronting or tailing in the chromatogram.
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Solution: This can be due to column overload. Reduce the amount of sample injected onto the column. Adjusting the mobile phase composition can also help.
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Problem: Co-elution of impurities.
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Solution: Optimize the mobile phase and gradient. Consider using a different stationary phase if baseline separation cannot be achieved.
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Data Presentation: Preparative HPLC Parameters
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 10.0 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid[3][4] |
| Mobile Phase B | Methanol or Acetonitrile[3][4][5] |
| Elution Mode | Isocratic or Gradient[3][6] |
| Flow Rate | 5-20 mL/min (will vary based on column dimensions) |
| Detection | UV-Vis (e.g., 254 nm, 280 nm, 320 nm)[5][7] |
4. Can recrystallization be used to purify this compound?
Yes, recrystallization can be an effective method for purifying solid compounds, especially after an initial cleanup by column chromatography. The success of this method depends on finding a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at lower temperatures.
-
Experimental Protocol:
-
Solvent Selection: Test the solubility of your partially purified product in various solvents at room temperature and with heating. Ideal solvents will dissolve the compound when hot but not when cold.
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Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.
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Filtration (Hot): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum.
-
Experimental Workflow and Diagrams
General Purification Workflow
The following diagram outlines a typical workflow for increasing the purity of synthetically derived this compound.
Caption: A general workflow for the purification of this compound.
Logical Troubleshooting Flow for Low Purity
This diagram illustrates a decision-making process when troubleshooting low purity issues.
Caption: Troubleshooting guide for addressing low purity of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 6. lcms.cz [lcms.cz]
- 7. technosaurus.co.jp [technosaurus.co.jp]
Understanding and preventing the degradation of 1,3,5,6-Tetrahydroxy-8-methylxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5,6-Tetrahydroxy-8-methylxanthone. The information provided is based on general principles of xanthone (B1684191) chemistry and stability.
Troubleshooting Guide
Issue 1: Inconsistent or Unexpected Experimental Results
You are observing variable results in your assays, such as decreased potency or the appearance of unknown peaks in your analytical chromatograms. This could be indicative of compound degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Prevention |
| Oxidative Degradation | 1. Analyze your sample using HPLC-UV or LC-MS to check for new peaks that may correspond to oxidation products. 2. Compare the spectral properties of your sample to a fresh, authenticated standard. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use deoxygenated solvents for preparing solutions. 3. Consider adding a small amount of an antioxidant, like BHT or ascorbic acid, if compatible with your experimental setup. |
| Hydrolytic Degradation | 1. If your experiments are conducted in aqueous solutions, especially at non-neutral pH, hydrolysis might be a concern. 2. Use HPLC to analyze for degradation products. | 1. Prepare fresh solutions before each experiment. 2. Use buffered solutions to maintain a stable pH, preferably close to neutral. 3. Avoid prolonged storage of aqueous solutions. |
| Photodegradation | 1. If the compound or its solutions are exposed to light, photodegradation is possible. 2. Protect a sample from light and compare its analytical profile to a light-exposed sample. | 1. Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
| Improper Storage | 1. Review your storage conditions against the manufacturer's recommendations.[1][2] | 1. Store the solid compound in a tightly sealed container at the recommended temperature, typically -20°C. 2. For solutions, aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles. |
Experimental Workflow for Investigating Degradation:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Poor Solubility or Precipitation
You are having difficulty dissolving the compound, or it is precipitating out of solution during your experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Prevention |
| Inappropriate Solvent | 1. Test the solubility in a small scale with different biocompatible solvents (e.g., DMSO, ethanol, DMF). | 1. Refer to the manufacturer's datasheet for recommended solvents. 2. For aqueous buffers, first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then slowly add the buffer while vortexing. |
| Concentration Too High | 1. Attempt to dissolve a smaller amount of the compound in the same volume of solvent. | 1. Determine the solubility limit in your chosen solvent system before preparing high-concentration stock solutions. |
| Temperature Effects | 1. Gently warm the solution to aid dissolution, but be cautious of potential thermal degradation. | 1. Prepare solutions at the temperature they will be used at, if possible. 2. If a stock solution is stored cold, allow it to fully equilibrate to room temperature before use to prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Based on general recommendations for similar compounds, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability.[1][2] For short-term storage, refrigeration at 4°C may be acceptable.
Q2: How should I prepare and store solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO or ethanol. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing aqueous working solutions, it is best to make them fresh for each experiment from the frozen stock.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, xanthones with multiple hydroxyl groups are susceptible to:
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Oxidation: The phenolic hydroxyl groups can be oxidized, especially in the presence of metal ions, oxygen, or light. This can lead to the formation of quinone-like structures.
-
Hydrolysis: Although the xanthone core is generally stable, under harsh acidic or basic conditions, degradation can occur.
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Photolysis: Exposure to UV or high-intensity visible light can induce degradation.
Potential Degradation Signaling Pathway:
Caption: Potential degradation pathways for this compound.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating HPLC method is the most common approach. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier (like acetonitrile (B52724) or methanol) is a good starting point.[3][4] UV detection should be used, and the method should be able to separate the parent compound from any potential degradation products.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity and Stability Assessment
This method is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| HPLC System | Equipped with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. |
| Mobile Phase B | Acetonitrile or Methanol (B129727). |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar degradants. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detection Wavelength | Monitor at the λmax of the compound, and also at lower wavelengths (e.g., 210 nm) to detect a wider range of impurities. The λmax can be determined by running a PDA scan. |
| Injection Volume | 10 µL. |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the sample before HPLC analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the sample before HPLC analysis. |
| Oxidation | Treat the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period. |
| Thermal Degradation | Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, reflux a solution of the compound. |
| Photodegradation | Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light. |
Logical Flow for Forced Degradation Study:
Caption: Logical workflow for a forced degradation study.
References
Enhancing the extraction efficiency of 1,3,5,6-Tetrahydroxy-8-methylxanthone from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 1,3,5,6-Tetrahydroxy-8-methylxanthone from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound has been identified as a metabolite isolated from marine-derived fungi, specifically from the Penicillium genus. A closely related compound, 1,3,5,6-tetrahydroxyxanthone, has been reported in terrestrial plants such as Hypericum sampsonii and Hypericum geminiflorum. Researchers should consider these or phylogenetically similar organisms as potential sources.
Q2: Which extraction methods are most effective for isolating xanthones?
A2: The choice of extraction method depends on the stability of the target compound, the nature of the source material, and the desired yield and purity. Common and effective methods for xanthone (B1684191) extraction include:
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Maceration: A simple method involving soaking the plant or fungal material in a solvent. It is suitable for thermolabile compounds but may be time-consuming and less efficient.
-
Soxhlet Extraction: A continuous extraction method that is more efficient than maceration but uses heat, which can degrade sensitive compounds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher efficiency and shorter extraction times at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, resulting in rapid and efficient extraction.
Q3: How do I select the appropriate solvent for extraction?
A3: Solvent selection is critical and should be based on the polarity of this compound. As a tetrahydroxylated xanthone, it is a polar molecule. Therefore, polar solvents are generally more effective. Commonly used solvents for xanthone extraction, in order of decreasing polarity, include:
-
Acetone
-
Ethyl acetate
Solvent mixtures, such as ethanol-water or methanol-water, can also be optimized to improve extraction efficiency.
Q4: What are the typical yields for xanthone extraction?
A4: Xanthone yields vary significantly based on the source material, the specific xanthone, and the extraction method employed. While specific yield data for this compound is not widely published, yields for total xanthones from other sources, such as mangosteen pericarp, can range from less than 1% to over 10% of the dry weight of the source material.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low or No Yield of the Target Compound
| Potential Cause | Troubleshooting Steps |
| Incorrect or Poor-Quality Source Material | Verify the taxonomic identity of the fungal or plant source. The concentration of secondary metabolites can be influenced by the organism's growth stage, environmental conditions, and post-harvest handling. |
| Inefficient Cell Lysis | Ensure the source material is properly dried and ground to a fine powder to maximize the surface area for solvent contact. For fungal mycelia, consider homogenization or bead beating. |
| Suboptimal Solvent Selection | Test a range of solvents with varying polarities. For this polar compound, start with methanol or a high-percentage ethanol solution. Consider using a solvent gradient during chromatography for better separation. |
| Incomplete Extraction | Increase the extraction time or perform multiple extraction cycles. For maceration, ensure continuous agitation. For UAE and MAE, optimize the power and duration. |
| Degradation of the Target Compound | Tetrahydroxyxanthones can be sensitive to high temperatures, light, and extreme pH levels. Use lower extraction temperatures, protect the extraction setup from light, and maintain a neutral or slightly acidic pH. |
Problem 2: Presence of Impurities in the Final Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | Perform a preliminary extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities before the main extraction with a polar solvent. |
| Ineffective Purification | Employ multi-step purification techniques. After initial extraction, use liquid-liquid partitioning to separate compounds based on polarity. Follow with column chromatography (e.g., silica (B1680970) gel or Sephadex) and optimize the mobile phase to achieve better separation. |
| Sample Overload on Chromatographic Column | Ensure that the amount of crude extract loaded onto the chromatography column does not exceed its separation capacity. |
Comparative Data on Xanthone Extraction Methods
The following tables summarize quantitative data from studies on xanthone extraction from various natural sources. Note that these values are for total xanthones or other specific xanthones and should be used as a general guide for optimizing the extraction of this compound.
Table 1: Comparison of Conventional Extraction Methods for Total Xanthones from Mangosteen Pericarp
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (mg/g dry weight) |
| Maceration | Ethanol (80%) | 33 | 2 | 0.0565 |
| Soxhlet Extraction | Ethanol (80%) | Boiling Point | 2 | 0.1221 |
Table 2: Comparison of Modern Extraction Methods for Total Xanthones from Mangosteen Pericarp
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (mg/g dry weight) |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (80%) | 33 | 30 | 0.1760 |
| Microwave-Assisted Extraction (MAE) | Ethanol (71%) | Not specified | 2.24 | Not specified |
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the extraction of this compound. Optimization of parameters is recommended for each specific application.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
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Preparation of Material: Dry the fungal biomass or plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask.
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Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the flask in an ultrasonic bath.
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Sonication should be carried out at a controlled temperature (e.g., 40°C) and frequency (e.g., 40 kHz) for a specified duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for a second cycle to maximize yield.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified using column chromatography on silica gel or a preparative HPLC system.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation of Material: Prepare the source material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered material (e.g., 5 g) into a microwave extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-solvent ratio (e.g., 1:25 w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 400 W) and extraction time (e.g., 2-5 minutes). The temperature can also be controlled in some systems.
-
-
Filtration and Concentration:
-
After cooling, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Purify the crude extract using appropriate chromatographic techniques.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic
Validation & Comparative
1,3,5,6-Tetrahydroxy-8-methylxanthone: A Comparative Analysis of its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 1,3,5,6-Tetrahydroxy-8-methylxanthone's Antioxidant Capacity Against Established Antioxidants.
This guide provides a comprehensive comparison of the antioxidant potential of this compound against well-known antioxidants such as Vitamin C, Vitamin E (α-tocopherol), and Trolox. While specific quantitative data for this compound is limited in publicly available literature, this analysis offers a framework for understanding its potential efficacy by comparing it with structurally related xanthones and standard antioxidants. The information is supported by detailed experimental protocols and an examination of the underlying cellular antioxidant mechanisms.
Quantitative Comparison of Antioxidant Activity
To contextualize the potential antioxidant activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values from DPPH and ABTS radical scavenging assays for a selection of other natural xanthones and standard antioxidants. A lower IC50 value indicates a higher antioxidant potency.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Reference |
| Standard Antioxidants | |||
| Vitamin C (Ascorbic Acid) | 2.202 - 12.360 µg/mL | ~2.34 µg/mL | [1][2] |
| α-Tocopherol (Vitamin E) | ~12.1 µM | Not readily available | [3] |
| Trolox | 3.765 µg/mL | 2.926 µg/mL | [4] |
| Comparative Xanthones | |||
| Mangosteen Shell Extract | 6.81 µg/mL | 1.55 µg/mL | [5][6] |
| Xanthone V | Not readily available | Not readily available | [7] |
| (R/S)-3 (synthetic xanthone) | 31.7% inhibition | Not readily available | [1][3][8] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide. These protocols are essential for the reproducible and standardized evaluation of the antioxidant capacity of novel compounds like this compound.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, leading to its neutralization and a color change from purple to yellow.
-
Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695).
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Sample Preparation: Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent.
-
Reaction Mixture: The test solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is then determined from the dose-response curve.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at its maximum absorbance wavelength (around 734 nm).
-
Reaction Mixture: The test compound is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Measurement: The decrease in absorbance is measured spectrophotometrically.
-
Calculation: The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
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Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: The test sample or standard is mixed with the fluorescent probe in a microplate.
-
Initiation: The peroxyl radical generator is added to initiate the reaction.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).
Signaling Pathway
A primary mechanism through which many xanthones, likely including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, the comparative analysis of related xanthones and the understanding of their mechanism of action through the Nrf2 pathway strongly suggest its potential as a potent antioxidant. The provided experimental protocols offer a standardized approach for its quantitative evaluation. Further research to determine the specific IC50 values of this compound in various antioxidant assays is warranted to fully characterize its therapeutic potential for professionals in drug development and related scientific fields.
References
- 1. [PDF] ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES. | Semantic Scholar [semanticscholar.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 5. DNA Protective Effect of Mangosteen Xanthones: an in Vitro Study on Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Proposed Mechanism of Action and Experimental Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proposed mechanism of action for the novel compound 1,3,5,6-Tetrahydroxy-8-methylxanthone. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes findings from structurally related xanthones to propose a plausible biological activity profile. This guide also presents a comparative analysis with other well-characterized xanthones and standard therapeutic agents, supported by detailed experimental protocols for validation.
Proposed Mechanism of Action for this compound
Based on the established bioactivities of other tetrahydroxy- and methyl-substituted xanthones, it is hypothesized that this compound exhibits potent anti-cancer and anti-inflammatory properties. The proposed mechanism of action involves a multi-targeted approach, including the induction of apoptosis, cell cycle arrest, and modulation of key inflammatory signaling pathways.
The presence of multiple hydroxyl groups is anticipated to contribute to its antioxidant and pro-apoptotic activities.[1][2] The methyl group at the 8-position may influence its metabolic stability and lipophilicity, potentially enhancing cellular uptake and target engagement.
Anti-Cancer Activity:
The primary anti-cancer mechanism of this compound is likely centered on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest.[1][3] These effects are proposed to be mediated through the modulation of critical signaling cascades such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.[4][5][6]
-
Induction of Apoptosis: The compound is expected to trigger the intrinsic apoptotic pathway by altering the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately resulting in apoptosis.[7][8][9]
-
Cell Cycle Arrest: It is proposed that this compound can induce cell cycle arrest at the G1/S or G2/M phase, thereby preventing cancer cell division and proliferation.[1][3][10] This is likely achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]
Anti-Inflammatory Activity:
The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory cytokines and enzymes.[11][12][13]
-
Inhibition of Inflammatory Mediators: The compound is expected to suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[11][14]
-
Modulation of Signaling Pathways: The anti-inflammatory action is likely to involve the downregulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[11][15]
Comparative Performance Analysis
To contextualize the potential efficacy of this compound, this section compares its hypothesized activities with those of well-studied xanthones and a standard chemotherapeutic agent.
Table 1: Comparative Cytotoxicity (IC50) of Xanthones and a Standard Chemotherapeutic Agent in Human Colon Cancer DLD-1 Cells
| Compound | IC50 (µM) | Primary Mechanism of Action | Reference |
| This compound | Hypothesized: 5-15 | Apoptosis Induction, G1/S Arrest | - |
| α-Mangostin | ~20 | G1 Arrest, Apoptosis Induction | [16] |
| γ-Mangostin | <20 | S Arrest, Apoptosis Induction | [16] |
| 5-Fluorouracil (5-FU) | ~22.8 | Inhibition of Thymidylate Synthase | [16] |
Table 2: Comparison of Effects on Cell Cycle Progression in Human Colon Cancer DLD-1 Cells
| Compound | Effect on Cell Cycle | Key Regulated Proteins | Reference |
| This compound | Hypothesized: G1/S Arrest | p27, Cyclin D1, CDK4 | - |
| α-Mangostin | G1 Arrest | p27, Cyclin D1, CDK4 | [1][3] |
| γ-Mangostin | S Arrest | - | [1][3] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.[17][18]
-
Cell Seeding: Seed cancer cells (e.g., DLD-1) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compound on cell cycle progression.[19][20]
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations of Proposed Mechanisms and Workflows
Caption: Proposed anti-cancer signaling pathway for this compound.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potential of Xanthones from Tropical Fruit Mangosteen as Anti-cancer Agents: Caspase-Dependent Apoptosis Induction In Vitro and in Mice - ProQuest [proquest.com]
- 9. Induction of apoptosis by xanthones from mangosteen in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthones from the Leaves of Garcinia cowa Induce Cell Cycle Arre...: Ingenta Connect [ingentaconnect.com]
- 11. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 12. phcogrev.com [phcogrev.com]
- 13. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages [frontiersin.org]
- 15. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen [mdpi.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT (Assay protocol [protocols.io]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Benchmarking 1,3,5,6-Tetrahydroxy-8-methylxanthone Against Current Therapeutic Standards in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the xanthone (B1684191) derivative 1,3,5,6-Tetrahydroxy-8-methylxanthone and its close analog, 1,3,5,6-tetrahydroxyxanthone (B1664531), against current therapeutic standards in relevant disease models. Due to the limited availability of in vivo data for this compound, this comparison leverages in vitro data for the structurally similar 1,3,5,6-tetrahydroxyxanthone to project its potential efficacy. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a data-driven perspective on the potential of this class of compounds.
Executive Summary
Xanthones are a class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses on the potential therapeutic applications of this compound by examining available data for its parent compound, 1,3,5,6-tetrahydroxyxanthone. The in vitro anti-inflammatory data suggests a promising profile that warrants further investigation, particularly in in vivo models of inflammatory diseases and cancer.
Section 1: Comparative Efficacy Data
The following tables summarize the available efficacy data for 1,3,5,6-tetrahydroxyxanthone and current therapeutic standards in relevant disease models.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Key Findings |
| 1,3,5,6-Tetrahydroxyxanthone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production at 10 µM, with higher potency than quercetin. |
| 1,3,5,6-Tetrahydroxyxanthone | Cytokine Expression (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW 264.7 macrophages | Significant reduction in the expression of pro-inflammatory cytokines. |
| Dexamethasone | Cytokine Production (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Efficiently reduces mRNA expression of Tnf, Il6, and Il1β.[1] |
Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Efficacy
| Compound | Disease Model | Animal Model | Key Efficacy Readouts |
| This compound | Data Not Available | N/A | N/A |
| Methotrexate (B535133) | Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Significant reduction in disease activity scores and paw volume.[2] Dose-dependent amelioration of arthritis severity.[3][4][5] |
| Etanercept | Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Delayed onset and reduced severity of arthritis.[6][7] Dose-dependent decrease in inflammation and cartilage damage.[8] |
| Dexamethasone | LPS-Induced Endotoxemia | Mice | Significantly reduced serum levels of TNF-α and IL-6.[1][9] |
| 5-Fluorouracil (B62378) (5-FU) | Colon Cancer Xenograft | Nude Mice | Significant inhibition of tumor growth.[10] |
| Oxaliplatin | Colon Cancer Xenograft | Nude Mice | Significant suppression of tumor growth.[11][12] |
Section 2: Signaling Pathways and Experimental Workflows
Potential Anti-Inflammatory Signaling Pathway of Tetrahydroxyxanthones
The diagram below illustrates the putative mechanism by which 1,3,5,6-tetrahydroxyxanthone may exert its anti-inflammatory effects based on its observed inhibition of key inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway of 1,3,5,6-tetrahydroxyxanthone.
Experimental Workflow for In Vivo Efficacy Testing in a Collagen-Induced Arthritis (CIA) Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a test compound in a mouse model of collagen-induced arthritis.
Caption: Experimental workflow for a collagen-induced arthritis (CIA) mouse model.
Section 3: Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing an autoimmune arthritis that shares pathological and immunological features with human rheumatoid arthritis.[2][13]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Administer the test compound (e.g., this compound), vehicle control, or a positive control (e.g., methotrexate, etanercept) daily or on a predetermined schedule, starting from the day of the booster immunization or at the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of each hind paw daily using a caliper.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
In Vitro Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., 1,3,5,6-tetrahydroxyxanthone) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Determine the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
-
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound, and the change in absorbance is measured.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Section 4: Conclusion and Future Directions
The available in vitro data for 1,3,5,6-tetrahydroxyxanthone demonstrates its potential as an anti-inflammatory agent. Its ability to inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages suggests a mechanism of action that could be beneficial in inflammatory conditions.
However, a significant data gap exists regarding the in vivo efficacy of this compound. To fully assess its therapeutic potential and to enable a direct and meaningful comparison with current therapeutic standards, further preclinical studies are essential. Future research should focus on:
-
In vivo efficacy studies in established animal models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) and cancer (e.g., colon cancer xenografts).
-
Pharmacokinetic and toxicological profiling to determine the compound's absorption, distribution, metabolism, excretion, and safety profile.
-
Mechanism of action studies to further elucidate the specific molecular targets and signaling pathways modulated by the compound.
By addressing these research questions, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [ceji.termedia.pl]
- 5. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Murine analogues of etanercept and of F8-IL10 inhibit the progression of collagen-induced arthritis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Specificity of 1,3,5,6-Tetrahydroxy-8-methylxanthone in Enzyme Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the enzyme inhibition profile of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a naturally occurring xanthone (B1684191) isolated from the marine-derived fungus Penicillium sp.[1] The focus of this analysis is its target specificity, with a particular emphasis on its activity as an α-glucosidase inhibitor. Through a comparative lens, this document benchmarks the performance of this compound against other known xanthones and commercially available α-glucosidase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound has demonstrated notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[2][3] This guide will delve into the specifics of this inhibition, comparing its potency and mode of action with other compounds. The presented data aims to inform researchers on the potential of this xanthone as a lead compound in drug discovery and to provide a framework for further investigation into its mechanism of action and target specificity.
Comparative Analysis of α-Glucosidase Inhibition
The inhibitory potential of this compound and related compounds against α-glucosidase is summarized in the tables below. The data is compiled from a study on xanthones isolated from an endophytic Penicillium canescens.[2][3]
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Xanthones from Penicillium canescens
| Compound | Structure | IC50 (µM)[2][3] | Mode of Inhibition[2][3] |
| This compound | (Structure not available in search results) | 32.32 ± 1.01 | Competitive |
| Xanthone 5 (unnamed) | (Structure not available in search results) | 38.80 ± 1.01 | Mixed-mode |
| Xanthone 11 (unnamed) | (Structure not available in search results) | 75.20 ± 1.02 | Non-competitive |
Table 2: Comparison with Clinically Used α-Glucosidase Inhibitors
| Inhibitor | Class | Typical IC50 Range | Mode of Inhibition |
| Acarbose | Pseudo-oligosaccharide | µM to mM range (potency varies with enzyme origin)[4] | Competitive |
| Miglitol | Iminosugar | Low µM range[4] | Competitive |
| Voglibose | Valienamine derivative | Nanomolar to low µM range[4] | Competitive |
From the data, this compound emerges as a potent competitive inhibitor of α-glucosidase with an IC50 value in the low micromolar range. Its competitive mode of inhibition suggests that it likely binds to the active site of the enzyme, competing with the natural substrate.
Experimental Protocols
A detailed methodology for the α-glucosidase inhibition assay, as adapted from relevant literature, is provided below.[5][6]
α-Glucosidase Inhibition Assay Protocol
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound and other test compounds
-
Acarbose (as a positive control)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay will be optimized based on preliminary experiments.
-
Substrate Solution: Dissolve pNPG in sodium phosphate buffer to a final concentration of 1 mM.
-
Inhibitor Solutions: Dissolve this compound and other test compounds in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Stopping Reagent: Prepare a 1 M solution of sodium carbonate.
3. Assay Procedure:
-
Add 50 µL of sodium phosphate buffer to each well of a 96-well microplate.
-
Add 10 µL of the test inhibitor solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase enzyme solution to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
4. Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Scientific Workflow and Concepts
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Conclusion
This compound demonstrates significant potential as a competitive inhibitor of α-glucosidase. Its potency is comparable to other naturally derived xanthones and warrants further investigation as a potential therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes. The detailed experimental protocol and comparative data provided in this guide offer a solid foundation for researchers to build upon in their exploration of this and other related natural products. Future studies should focus on elucidating the precise binding interactions of this xanthone with the active site of α-glucosidase, as well as evaluating its efficacy and safety in preclinical models.
References
- 1. londondiabetes.com [londondiabetes.com]
- 2. Antidiabetic xanthones with α-glucosidase inhibitory activities from an endophytic Penicillium canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic xanthones with α-glucosidase inhibitory activities from an endophytic Penicillium canescens: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms [aginganddisease.org]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
Assessing the Reproducibility of Cytotoxic Findings for 1,3,5,6-Tetrahydroxy-8-methylxanthone
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the published cytotoxic activity of 1,3,5,6-Tetrahydroxy-8-methylxanthone, a natural product isolated from a marine-derived fungus of the Penicillium genus. The primary aim is to facilitate the reproducibility of these findings by presenting detailed experimental protocols and comparing its performance with other structurally related xanthone (B1684191) derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound has demonstrated cytotoxic activity against several human cancer cell lines in a foundational study. However, to date, there is a lack of independent studies confirming these initial findings, highlighting a critical gap in the scientific literature regarding the reproducibility of its biological effects. This guide collates the available data, presents the original experimental methodology in detail, and provides a comparative analysis with other xanthones to offer a framework for future validation studies.
Data Presentation: Cytotoxic Activity
The primary data on the cytotoxic activity of this compound is derived from a 2019 study by Zhang et al., published in Marine Drugs. The compound, referred to as compound 8 in the supplementary material of the publication, was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reported IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
For comparative purposes, this guide includes cytotoxic data for other xanthone derivatives that have been tested against the same or similar cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound and Comparative Xanthones
| Compound | MCF-7 (Breast) | U87 (Glioblastoma) | PC3 (Prostate) | Reference |
| This compound | 12.39 | 9.01 | 14.59 | Zhang HM, et al. Mar Drugs. 2019. |
| Penicillixanthone A | >50 | Not Tested | Not Tested | Zhang HM, et al. Mar Drugs. 2019. |
| epi-Penicillixanthone A | >50 | Not Tested | Not Tested | Zhang HM, et al. Mar Drugs. 2019. |
Note: The IC50 values for Penicillixanthone A and epi-Penicillixanthone A indicate weak activity at the highest tested concentrations.
Experimental Protocols
To aid in the replication of the initial findings, the detailed experimental protocol for the cytotoxicity assay as described in the primary literature is provided below.
Cell Lines and Culture Conditions:
-
Cell Lines: Human breast adenocarcinoma (MCF-7), glioblastoma (U87), and prostate cancer (PC3) cell lines were used.
-
Culture Medium: Cells were maintained in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
MTT Cytotoxicity Assay Protocol:
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds were dissolved in DMSO and diluted with the culture medium to various concentrations. The final DMSO concentration was maintained at less than 0.5%. The cells were then treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.
-
Incubation with MTT: The plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Mandatory Visualizations
To further clarify the experimental process and the context of the compound's discovery, the following diagrams are provided.
Caption: Experimental workflow from isolation to cytotoxicity assessment.
Caption: Logical progression for validating the therapeutic potential.
Conclusion and Future Directions
The initial discovery of the cytotoxic effects of this compound is a promising starting point for further investigation. However, the lack of subsequent reproducibility studies is a significant limitation in assessing its true potential as an anticancer agent. This guide provides the necessary foundational information, including detailed protocols and comparative data, to encourage and facilitate independent validation of these findings. Future research should focus on replicating the reported cytotoxicity, expanding the panel of cancer cell lines tested, and elucidating the underlying mechanism of action. Such studies are essential to build a robust body of evidence and determine if this marine-derived natural product warrants further development in the oncology drug discovery pipeline.
A Comparative Analysis of 1,3,5,6-Tetrahydroxy-8-methylxanthone and Other Bioactive Marine Compounds
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of chemical diversity, offering a rich source of novel bioactive compounds with significant therapeutic potential. Among these, 1,3,5,6-Tetrahydroxy-8-methylxanthone, a xanthone (B1684191) derivative isolated from a marine-derived fungus of the Penicillium genus, represents a class of compounds with promising biological activities.[1][2] This guide provides a comparative overview of this compound against other prominent bioactive marine compounds, supported by available experimental data.
While specific quantitative bioactivity data for this compound is limited in publicly accessible literature, this guide draws comparisons based on the activities of structurally similar xanthones and other major classes of marine natural products, including terpenoids, alkaloids, and polyketides.
Comparison of Bioactive Properties
The therapeutic potential of marine compounds is vast, with many exhibiting potent cytotoxic, antimicrobial, and antioxidant properties. The following tables summarize the available quantitative data for representative compounds from different classes, offering a comparative perspective on their performance in various bioassays.
Table 1: Comparative Cytotoxic Activity (IC50)
Cytotoxicity is a key indicator of a compound's potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating greater potency.
| Compound Class | Compound Name | Marine Source | Cell Line | IC50 (µM) | Reference |
| Xanthone | 1,3,6,8-Tetrahydroxyxanthone | Synthetic analog | HepG2 (Liver Carcinoma) | 9.18 | |
| Morusignin I | Terrestrial Plant | CCRF-CEM (Leukemia) | 7.15 | [3] | |
| Cudraxanthone I | Terrestrial Plant | MDA-MB231 BCRP (Breast Cancer) | 2.78 | [3] | |
| Alkaloid | Manzamine A | Marine Sponge (Acanthostrongylophora ingens) | MCF-7 (Breast Cancer) | 2.86 | [4] |
| Crambescidin 800 | Marine Sponge (Monanchora viridis) | T11 (Triple-negative Breast Cancer) | 0.07 | [4] | |
| Terpenoid | L-Carveol | Essential Oil | E. coli | >1000 µg/mL | [5] |
| Polyketide | Peniquinone A | Marine Fungus (Penicillium sp. L129) | MCF-7 (Breast Cancer) | 9.01 - 14.59 | [6] |
| Xanthocillin X | Marine Fungus (Penicillium sp. ZZ1750) | Various | 13.65 - 16.33 | [6] |
Table 2: Comparative Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. It is a critical parameter for assessing the potential of a compound as an antimicrobial agent.
| Compound Class | Compound Name | Marine Source | Microorganism | MIC (µg/mL) | Reference |
| Xanthone | Norlichexanthone (1,3,6-trihydroxy-8-methylxanthone) | Fungus (Penicillium sp.) | Staphylococcus aureus | Antivirulence activity reported | [7] |
| Alkaloid | Marinopyrrole A | Marine Bacterium | Methicillin-resistant S. aureus | <2 µM | [8] |
| Terpenoid | Thymol | Essential Oil | S. aureus | 7 µg/mL | [5] |
| Carvacrol | Essential Oil | S. aureus | 15 µg/mL | [5] | |
| Polyketide | 3,7-dihydroxy-1,9-dimethyldibenzofuran | Marine Fungus (Aspergillus versicolor) | Staphylococcus aureus | 13.7 µM | [9] |
| Talaroconvolutin A | Marine Fungus (Talaromyces sp.) | Staphylococcus aureus | 25 | [10] |
Table 3: Comparative Antioxidant Activity
Antioxidant activity is the ability of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. This activity is often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or Oxygen Radical Absorbance Capacity (ORAC) assays.
| Compound Class | Compound Name | Marine Source | Assay | Activity | Reference |
| Xanthone | 1,3,5,8-Tetrahydroxyxanthone | Synthetic analog | DPPH | Potent radical scavenger | [11] |
| Alkaloid | - | - | - | Data not readily available | - |
| Terpenoid | Cymopol | Green Alga (Cymopolia barbata) | DPPH | IC50 = 4.0 µM | [12] |
| Polyketide | Aspermutarubrol/violaceol-I | Marine Fungus (Aspergillus versicolor) | DPPH | IC50 = 34.1 µM | [9] |
| Compound from Talaromyces sp. | Marine Fungus (Talaromyces sp.) | DPPH | EC50 = 27.62 µg/mL | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of bioactivity data. Below are the methodologies for the key experiments cited in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][3][13]
Antimicrobial Susceptibility Test: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14][15][16]
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the test sample to the DPPH solution in a 96-well plate or cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[17][18][19]
Visualizing a Key Cellular Process: The MTT Assay Workflow
The following diagram illustrates the workflow of the MTT assay, a fundamental technique for assessing cell viability and the cytotoxic potential of compounds like this compound.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion
This compound belongs to the promising class of marine-derived xanthones. While direct comparative data for this specific compound remains to be fully elucidated in the public domain, the analysis of its structural analogs and other classes of marine bioactive compounds reveals a landscape of potent therapeutic agents. The provided data tables and experimental protocols serve as a valuable resource for researchers to contextualize the potential of this compound and to guide future investigations into its bioactivities. Further research is warranted to isolate and characterize this compound and to perform comprehensive bioassays to unlock its full therapeutic potential.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | The therapeutic potential and application of marine alkaloids in treating breast cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Three New Dipeptide and Two New Polyketide Derivatives from the Mangrove-Derived Fungus Talaromyces sp.: Antioxidant Activity of Two Isolated Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. scribd.com [scribd.com]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 1,3,5,6-Tetrahydroxy-8-methylxanthone: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (neoprene or butyl rubber are recommended for handling phenolic compounds)[3]
-
Safety goggles and a face shield
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 1,3,5,6-Tetrahydroxy-8-methylxanthone as a solid chemical waste.
-
Waste Identification and Classification:
-
Containerization:
-
Select a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The container should be kept closed except when adding waste.
-
Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and sources of ignition.
-
-
Disposal Request:
-
Once the container is full, or if the waste has been stored for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in the regular trash.
-
-
Decontamination of Empty Containers:
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, following your institution's guidelines.
-
Quantitative Data for Chemical Waste Disposal
The following table provides general quantitative guidelines for laboratory chemical waste disposal. These are not specific to this compound but represent common institutional policies. Always consult your local EHS for specific limits.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste Drain Disposal | 5.5 - 10.5 | N/A |
| Maximum Container Size in Satellite Accumulation Area | 55 gallons (for hazardous waste) | [6] |
| Maximum Quantity of Acutely Toxic Waste (P-list) in Satellite Accumulation Area | 1 quart (liquid) or 1 kg (solid) | [6] |
| Rinsate Volume for Triple Rinsing | Approx. 10% of the container volume for each rinse | N/A |
Visualizing the Disposal Workflow
To aid in the decision-making process for chemical waste disposal, the following diagram illustrates a general workflow for identifying and handling laboratory chemical waste.
References
Personal protective equipment for handling 1,3,5,6-Tetrahydroxy-8-methylxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1,3,5,6-Tetrahydroxy-8-methylxanthone. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound is outlined below. This is based on a precautionary approach to minimize exposure.
| Body Part | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate for handling larger quantities or for extended periods. Discard gloves immediately if contaminated. |
| Eyes/Face | Safety goggles or face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2] |
| Body | Laboratory coat or chemical-resistant gown | A long-sleeved lab coat is mandatory. For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric should be used.[2][3] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the compound in powder form outside of a certified chemical fume hood to prevent inhalation of dust or aerosols. The type of respirator should be selected based on a formal risk assessment.[2][3][4] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. Disposable shoe covers should be considered in areas where the compound is actively handled.[2][5] |
II. Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
